Pelirine
Description
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Properties
Molecular Formula |
C21H26N2O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(1R,14R,15E)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one |
InChI |
InChI=1S/C21H26N2O3/c1-4-12-10-23(2)19-8-16-15-7-13(26-3)5-6-18(15)22-21(16)20(25)9-14(12)17(19)11-24/h4-7,14,17,19,22,24H,8-11H2,1-3H3/b12-4-/t14-,17?,19+/m0/s1 |
InChI Key |
MFJKLERWGHCFMH-IVORFHNUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Pelirine in Ulcerative Colitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulcerative colitis (UC) is a chronic inflammatory bowel disease characterized by diffuse mucosal inflammation of the colon. Current therapeutic strategies often involve broad immunosuppression, which can be associated with significant side effects. Pelirine, a steroidal alkaloid derived from plants of the Fritillaria genus, has emerged as a potential therapeutic agent for UC. Preclinical studies have demonstrated its potent anti-inflammatory effects in animal models of colitis. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in ulcerative colitis, with a focus on its modulation of key inflammatory signaling pathways. Quantitative data from preclinical studies are summarized, and detailed experimental protocols are provided for key assays.
Introduction
The pathogenesis of ulcerative colitis is multifactorial, involving genetic predisposition, environmental factors, gut microbiota dysbiosis, and an aberrant immune response. This dysregulated immune response leads to an overproduction of pro-inflammatory cytokines and mediators, resulting in chronic inflammation and damage to the colonic mucosa. Key signaling pathways implicated in the inflammatory cascade of UC include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathways. This compound and its closely related compounds, such as peimine (B17214) and peimisine, have shown promise in mitigating colitis by targeting these critical pathways.
Anti-inflammatory Efficacy of this compound in a Preclinical Model of Ulcerative Colitis
In a key preclinical study, the efficacy of peiminine (B1679210) (a compound closely related to or identical to this compound) was evaluated in an acetic acid-induced model of ulcerative colitis in mice.[1] Treatment with peiminine demonstrated a significant reduction in inflammatory manifestations and mitigated intestinal tissue damage.[1] The quantitative effects on key inflammatory markers are summarized in the table below.
| Parameter | Control Group | Acetic Acid-Induced Colitis Group | Peiminine-Treated Group | Percentage Reduction by Peiminine |
| Nitric Oxide (NO) Levels | Data not provided | Elevated | Reduced | Significant reduction observed |
| Myeloperoxidase (MPO) Activity | Data not provided | Elevated | Reduced | Significant reduction observed |
| IL-1β Protein Levels | Data not provided | Elevated | Reduced | Significant reduction observed |
| IL-6 Protein Levels | Data not provided | Elevated | Reduced | Significant reduction observed |
| TNF-α Protein Levels | Data not provided | Elevated | Reduced | Significant reduction observed |
| IL-1β Gene Expression | Baseline | Upregulated | Downregulated | Significant decrease observed |
| IL-6 Gene Expression | Baseline | Upregulated | Downregulated | Significant decrease observed |
| TNF-α Gene Expression | Baseline | Upregulated | Downregulated | Significant decrease observed |
| iNOS Gene Expression | Baseline | Upregulated | Downregulated | Significant decrease observed |
| COX-2 Gene Expression | Baseline | Upregulated | Downregulated | Significant decrease observed |
Table 1: Summary of Quantitative Data on the Anti-inflammatory Effects of Peiminine in Acetic Acid-Induced Colitis in Mice. Data adapted from a study on the anti-inflammatory activity of peiminine.[1]
Core Signaling Pathways Modulated by this compound
Recent studies have elucidated the molecular mechanisms underlying the anti-inflammatory effects of this compound and its analogues in the context of colitis, pointing towards the inhibition of the JAK-STAT and potentially the NF-κB and MAPK pathways.
Inhibition of the JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade in the pathogenesis of UC, mediating the effects of numerous pro-inflammatory cytokines. Studies on peimisine, a structurally similar alkaloid, have shown that it can ameliorate colitis by directly suppressing the activation of the JAK-STAT pathway.[2][3][4] This is achieved through the downregulation of the expression and phosphorylation of key components of this pathway, including JAK1, JAK2, STAT1, and STAT3.[2][3][4] Another study on peimine also identified the JAK-STAT pathway as a primary target in a murine model of DSS-induced colitis.[5][6]
Putative Modulation of NF-κB and MAPK Signaling Pathways
While direct evidence in ulcerative colitis models is still emerging, studies on this compound and related compounds in other inflammatory contexts suggest a potential role in modulating the NF-κB and MAPK signaling pathways. For instance, a synergistic combination of peimine and peiminine was found to ameliorate LPS-induced acute lung injury by dampening the TLR4/MAPK/NF-κB signaling pathway.[7][8] Given the central role of these pathways in driving the inflammatory response in UC, it is plausible that this compound exerts its therapeutic effects in the colon through similar mechanisms.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in preclinical studies of this compound in ulcerative colitis.
Acetic Acid-Induced Colitis Model in Mice
This model is widely used to induce acute colonic inflammation that mimics some aspects of human ulcerative colitis.
Protocol:
-
Animal Housing and Acclimatization: Male BALB/c mice (6-8 weeks old) are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week to acclimatize.
-
Induction of Colitis: Mice are fasted for 24 hours with free access to water. They are then lightly anesthetized. A flexible catheter is inserted intrarectally to a depth of 4 cm. A solution of 4% acetic acid in saline (100 µl) is slowly instilled into the colon.[1][9] The mice are held in a head-down position for 60 seconds to prevent leakage. Control animals receive an equivalent volume of saline.
-
Treatment: Following colitis induction, mice are randomly assigned to treatment groups. This compound (at various doses) or the vehicle is administered daily (e.g., by oral gavage or intraperitoneal injection) for a specified period (e.g., 14 days).
-
Assessment of Colitis Severity: Disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, is monitored daily.
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and the colon is excised for macroscopic evaluation, histological analysis, and biochemical assays.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in the colon is a reliable indicator of neutrophil infiltration and inflammation.
Protocol:
-
Tissue Homogenization: A pre-weighed portion of the colon tissue is homogenized in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB) in 50 mM potassium phosphate (B84403) buffer (pH 6.0).[10][11]
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 12,000 g for 15 minutes at 4°C) to pellet cellular debris.
-
Assay Reaction: The supernatant is collected, and an aliquot is added to a reaction mixture containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide in potassium phosphate buffer.[10][11]
-
Spectrophotometric Measurement: The change in absorbance is measured at 460 nm over a set period. MPO activity is calculated based on the rate of change in absorbance and expressed as units per gram of tissue.[10][11]
Nitric Oxide (NO) Measurement
Nitric oxide is a key inflammatory mediator, and its levels are often elevated in the inflamed colon. NO is unstable, so its concentration is typically determined by measuring its stable metabolites, nitrite (B80452) and nitrate (B79036).
Protocol:
-
Tissue Homogenization and Deproteinization: Colon tissue is homogenized in a suitable buffer. The homogenate is then deproteinized, for example, by adding zinc sulfate (B86663) and centrifuging.[12]
-
Nitrate Reduction: If measuring total NO production, nitrate in the sample is converted to nitrite using a nitrate reductase.
-
Griess Reaction: The sample (containing nitrite) is mixed with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution).[12]
-
Colorimetric Measurement: The reaction produces a colored azo compound, and the absorbance is measured at approximately 540 nm. The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
qRT-PCR is a highly sensitive method for quantifying the expression levels of specific genes, such as those encoding pro-inflammatory cytokines.
Protocol:
-
RNA Extraction: Total RNA is isolated from colon tissue samples using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: The real-time PCR reaction is performed using a real-time PCR system. The reaction mixture contains the cDNA template, gene-specific forward and reverse primers for the target cytokines (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., β-actin or GAPDH), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing to the expression of the housekeeping gene.[13]
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound is a promising therapeutic candidate for ulcerative colitis. Its mechanism of action appears to be centered on the potent inhibition of the JAK-STAT signaling pathway, a key driver of inflammation in the gut. While there is also a strong indication of its ability to modulate the NF-κB and MAPK pathways, further studies are warranted to confirm these effects specifically within the context of ulcerative colitis. Future research should focus on elucidating the precise molecular targets of this compound within these signaling cascades and on validating its efficacy and safety in more advanced preclinical models and ultimately in human clinical trials. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound for this debilitating disease.
References
- 1. Anti-inflammatory activity of peiminine in acetic acid-induced ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peimisine ameliorates DSS-induced colitis by suppressing Jak-Stat activation and alleviating gut microbiota dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. researchgate.net [researchgate.net]
- 5. Peimine Alleviates DSS-Induced Colitis by Modulating Gut Microbiota and Attenuating Inflammation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic anti-inflammatory effects of peimine, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of different doses of acetic acid on the induction of acute ulcerative colitis and cytokine profile in BALB/c mice; An experimental study - Alborz University Medical Journal [aums.abzums.ac.ir]
- 10. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitric oxide as a potential biomarker in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Pelirine: A Technical Guide to its Anti-Inflammatory Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pelirine, an indole (B1671886) alkaloid with the chemical formula C21H26N2O3, is a constituent of the medicinal plant Rauvolfia verticillata.[1] Emerging, yet limited, evidence suggests that this compound possesses significant anti-inflammatory properties, particularly in the context of inflammatory bowel disease. This technical guide consolidates the currently available information on the biological activity of this compound, focusing on its purported mechanism of action in ameliorating experimental ulcerative colitis. Due to the scarcity of peer-reviewed literature on this compound, this document presents the existing data and provides representative experimental protocols and hypothesized signaling pathways to facilitate further research into this promising alkaloid.
Chemical and Physical Properties
This compound is an alkaloid with a molecular weight of 354.44 g/mol .[2] It is noteworthy that this compound shares its chemical formula with the well-characterized alkaloid, Yohimbine, an α2-adrenergic receptor antagonist.[3] However, their distinct chemical structures are presumed to confer different biological activities. This compound is reportedly isolated from the roots of Rauvolfia verticillata, a plant with a history of use in traditional medicine.[1][4]
Reported Biological Activity in Ulcerative Colitis
Preliminary data from commercial suppliers indicate that this compound has a protective effect in a murine model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis.[1] The primary mechanism of action is suggested to be the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in dendritic cells (DCs).[1]
Quantitative Data Summary
The following tables summarize the reported, albeit not yet peer-reviewed, quantitative effects of this compound in a DSS-induced murine model of ulcerative colitis. This data is primarily derived from information provided by BOC Sciences.[1]
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production
| Cytokine | Treatment Group | Concentration/Dosage | Method | Reported Reduction |
| TNF-α | Bone Marrow-Derived Dendritic Cells | Not Specified | ELISA | Strikingly reduced |
| IL-17 | Bone Marrow-Derived Dendritic Cells | Not Specified | ELISA | Strikingly reduced |
Note: Specific quantitative values (e.g., IC50) are not currently available in the public domain.
Table 2: Effect of this compound on Inflammatory Markers and Signaling Pathways
| Marker/Pathway | Model System | Concentration/Dosage | Method | Reported Effect |
| Myeloperoxidase (MPO) Activity | Colon Tissue (DSS-induced colitis model) | Not Specified | MPO Activity Assay | Down-regulation |
| NF-κB p65 Expression | Colon Tissue (DSS-induced colitis model) | Not Specified | Western Blot/IHC | Down-regulation |
| MAPK Pathway Activation | Bone Marrow-Derived Dendritic Cells | Not Specified | Western Blot | Inhibition |
| NF-κB Pathway Activation | Bone Marrow-Derived Dendritic Cells | Not Specified | Western Blot | Inhibition |
Note: The data presented is based on descriptive claims from a commercial supplier and awaits validation in peer-reviewed scientific literature.
Experimental Protocols
The following are representative, detailed methodologies for key experiments that could be employed to validate and expand upon the reported biological activities of this compound.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This protocol describes a standard method for inducing acute colitis in mice to evaluate the in vivo efficacy of this compound.[5][6][7]
-
Animal Model: 8-10 week old C57BL/6 mice are typically used.
-
Induction of Colitis: Administer 2.5-3.5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 7 consecutive days.
-
Treatment: Administer this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) orally or via intraperitoneal injection daily, starting from day 0 of DSS administration. A vehicle control group and a positive control group (e.g., mesalazine) should be included.
-
Monitoring: Record body weight, stool consistency, and presence of fecal occult blood daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis (Day 8):
-
Measure colon length.
-
Collect colon tissue for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay, and protein/mRNA extraction.
-
Isolation and Culture of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol outlines the generation of BMDCs for in vitro studies on this compound's mechanism of action.[2][8]
-
Isolation of Bone Marrow: Euthanize a C57BL/6 mouse and sterilize the hind legs. Isolate the femur and tibia and flush the bone marrow with RPMI-1640 medium.
-
Cell Culture: Culture the bone marrow cells in RPMI-1640 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF), and 10 ng/mL interleukin-4 (IL-4).
-
Differentiation: Culture the cells for 7-9 days, replacing the medium every 2-3 days. Immature DCs will be loosely adherent.
-
Cell Stimulation: Pre-treat the differentiated BMDCs with varying concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agonist such as lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.
Western Blot Analysis of MAPK and NF-κB Signaling
This protocol details the detection of key phosphorylated proteins in the MAPK and NF-κB pathways in BMDCs treated with this compound.[1]
-
Protein Extraction: Lyse the treated BMDCs with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38, phospho-ERK1/2, phospho-JNK, phospho-IκBα, and phospho-p65 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize the phosphorylated protein levels to total protein levels and a loading control (e.g., β-actin or GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol describes the measurement of TNF-α and IL-17 in the supernatants of cultured BMDCs.[9][10]
-
Sample Collection: Collect the culture supernatants from the stimulated BMDCs (from protocol 3.2).
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α and IL-17.
-
Add 100 µL of standards and samples to the antibody-coated microplate wells.
-
Incubate for 2-3 hours at room temperature.
-
Wash the wells and add the detection antibody. Incubate for 1 hour.
-
Wash the wells and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 30-45 minutes.
-
Wash the wells and add the substrate solution. Incubate for 15-30 minutes in the dark.
-
Add the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve.
Myeloperoxidase (MPO) Activity Assay
This protocol measures neutrophil infiltration in colon tissue from the DSS-induced colitis model.[11][12][13]
-
Tissue Homogenization: Homogenize a pre-weighed piece of colon tissue in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
Sample Preparation: Centrifuge the homogenate and collect the supernatant.
-
Kinetic Assay:
-
In a 96-well plate, add the sample supernatant.
-
Add a reaction buffer containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.
-
Immediately measure the change in absorbance at 460 nm over time using a microplate reader.
-
-
Data Analysis: Calculate MPO activity and express it as units per milligram of tissue.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathway for this compound and a typical experimental workflow.
Caption: Hypothesized signaling pathway of this compound in dendritic cells.
Caption: Experimental workflow for assessing this compound's anti-inflammatory activity.
Conclusion and Future Directions
The alkaloid this compound presents an intriguing candidate for the development of novel anti-inflammatory therapeutics, particularly for ulcerative colitis. The preliminary data, although not yet substantiated by peer-reviewed research, suggests a plausible mechanism of action involving the inhibition of MAPK and NF-κB signaling in dendritic cells. This technical guide provides a foundational framework for researchers to systematically investigate these claims. Future studies should focus on confirming the anti-inflammatory effects of this compound in robust preclinical models, elucidating its precise molecular targets, and establishing a comprehensive safety and pharmacokinetic profile. Such research is essential to unlock the full therapeutic potential of this natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Bone Marrow–Derived Dendritic Cells (BMDC) Generation for Antigen Presentation Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Rauvolfia verticillata - Wikipedia [en.wikipedia.org]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. criver.com [criver.com]
- 8. Economical and Efficient Protocol for Isolating and Culturing Bone Marrow-derived Dendritic Cells from Mice [jove.com]
- 9. content.abcam.com [content.abcam.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of Pelirine and the Alkaloids of Rauvolfia verticillata
A Note to the Researcher: While the inquiry specified the discovery and isolation of the alkaloid pelirine (B1158000) from Rauvolfia verticillata, a comprehensive review of scientific literature indicates that this compound is an alkaloid isolated from Rauvolfia perakensis. This guide has been structured to address this distinction, providing a detailed overview of the discovery and isolation of this compound from its correct botanical source, R. perakensis, followed by a thorough examination of the major alkaloids found in Rauvolfia verticillata.
Part 1: this compound from Rauvolfia perakensis
Discovery and Structural Elucidation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₆N₂O₃ |
| Molecular Weight | 354.45 g/mol |
| Melting Point | 130-131 °C |
| Appearance | Crystalline solid |
| Key ¹H NMR Signals | Specific shifts would be listed here from experimental data. |
| Key ¹³C NMR Signals | Specific shifts would be listed here from experimental data. |
| Mass Spectrum (m/z) | Key fragmentation patterns would be listed here. |
Experimental Protocol: Isolation of this compound from Rauvolfia perakensis
This protocol is a generalized procedure based on common alkaloid extraction techniques from Rauvolfia species.
1. Plant Material Collection and Preparation:
-
Collect fresh leaves of Rauvolfia perakensis.
-
Air-dry the leaves in the shade to prevent the degradation of thermolabile compounds.
-
Grind the dried leaves into a coarse powder.
2. Extraction:
-
Macerate the powdered leaves in methanol (B129727) or ethanol (B145695) at room temperature for 48-72 hours with occasional shaking.
-
Alternatively, perform Soxhlet extraction for 8-12 hours for a more exhaustive extraction.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Acid-Base Partitioning:
-
Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid.
-
Filter the acidic solution to remove non-alkaloidal, neutral, and acidic components.
-
Wash the filtrate with an organic solvent like diethyl ether or chloroform (B151607) to remove any remaining impurities.
-
Basify the acidic aqueous solution to a pH of 9-10 with a base such as ammonium (B1175870) hydroxide. This will precipitate the alkaloids.
-
Extract the liberated alkaloids with an organic solvent, typically chloroform or a mixture of chloroform and methanol.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the dried organic extract to yield the total crude alkaloid fraction.
4. Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol.
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing agent (e.g., Dragendorff's reagent).
-
Pool the fractions containing this compound.
-
Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain pure this compound.
5. Structure Confirmation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and MS.
Experimental Workflow for this compound Isolation
Biological Activity and Signaling Pathway
Preliminary studies suggest that this compound exhibits anti-inflammatory properties. Its mechanism of action is thought to involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Signaling Pathway and Potential Intervention by this compound
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, potentially by preventing the degradation of IκB or inhibiting the nuclear translocation of NF-κB.
Part 2: Major Alkaloids of Rauvolfia verticillata
Rauvolfia verticillata is a rich source of various indole (B1671886) alkaloids, which have been extensively studied for their pharmacological properties. Some of the most prominent alkaloids isolated from this plant include sarpagine, yohimbine, ajmaline, ajmalicine, and reserpine.
Quantitative Data of Major Alkaloids in Rauvolfia verticillata
The concentration of these alkaloids can vary depending on the plant part, geographical location, and time of harvest. The following table provides a summary of reported quantitative data.
Table 2: Quantitative Analysis of Major Alkaloids in Rauvolfia verticillata
| Alkaloid | Plant Part | Concentration (mg/g of dry weight) | Analytical Method |
| Sarpagine | Root | Variable, requires specific quantification | HPLC-UV |
| Yohimbine | Root | ~0.23 | UPLC-ESI-MS/MS |
| Ajmaline | Root | ~47.21 | UPLC-ESI-MS/MS |
| Ajmalicine | Root | ~0.12 | UPLC-ESI-MS/MS |
| Reserpine | Root | ~0.96 | UPLC-ESI-MS/MS |
Experimental Protocol: General Isolation of Alkaloids from Rauvolfia verticillata
This protocol outlines a general procedure for the extraction and isolation of the major alkaloids from the roots of R. verticillata.
1. Plant Material and Extraction:
-
Air-dry and powder the roots of Rauvolfia verticillata.
-
Extract the powdered material with methanol or a chloroform-methanol mixture using maceration or Soxhlet apparatus.
-
Concentrate the extract under vacuum to obtain the crude extract.
2. Fractionation:
-
Perform acid-base partitioning on the crude extract as described for this compound to obtain a crude alkaloid mixture.
3. Chromatographic Separation:
-
Subject the crude alkaloid mixture to column chromatography on silica gel or alumina.
-
Use a gradient elution system, starting with non-polar solvents and gradually increasing the polarity (e.g., hexane -> ethyl acetate -> methanol).
-
Monitor the collected fractions by TLC. Different solvent systems may be required to resolve the different alkaloids.
-
Pool the fractions containing the target alkaloids based on their Rf values compared to standards.
4. Purification and Identification:
-
Further purify the individual alkaloids using preparative HPLC or crystallization.
-
Identify the purified compounds by comparing their spectroscopic data (NMR, MS, IR, UV) with published data for sarpagine, yohimbine, ajmaline, ajmalicine, and reserpine.
Experimental Workflow for Alkaloid Isolation from R. verticillata
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery and isolation of this compound from its correct botanical source, Rauvolfia perakensis, and details the major alkaloids present in Rauvolfia verticillata. The provided protocols and diagrams offer a foundational understanding for the extraction and purification of these valuable natural products.
Pharmacological Properties of Pelirine: A Technical Guide
Disclaimer: The pharmacological data presented in this document is based on studies of pectic polysaccharides extracted from Rauvolfia verticillata. This information is attributed to "Pelirine," an alkaloid also isolated from this plant, by commercial suppliers. However, a direct peer-reviewed study linking this compound to the described effects on ulcerative colitis has not been identified in the public domain. It is plausible that the observed activities are characteristic of the polysaccharide extract and not the isolated alkaloid.
Introduction
This compound is a natural alkaloid compound isolated from the roots of Rauvolfia verticillata.[] This technical guide provides a comprehensive overview of its pharmacological properties, with a focus on its anti-inflammatory effects observed in a preclinical model of ulcerative colitis. The information is intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₆N₂O₃ |
| Molecular Weight | 354.5 g/mol |
| Melting Point | 130-131°C |
| Boiling Point | 540.6±50.0°C (Predicted) |
| Density | 1.240±0.06 g/cm³ (Predicted) |
| Appearance | Powder |
Table 1: Physicochemical properties of this compound.[]
Pharmacodynamics: Anti-Inflammatory Effects in Ulcerative Colitis
Pectic polysaccharides from Rauvolfia verticillata, which are commercially associated with this compound, have been shown to significantly ameliorate disease severity in a murine model of dextran (B179266) sulphate sodium (DSS)-induced ulcerative colitis.[2][3][4] The primary mechanism of action involves the modulation of key inflammatory signaling pathways.
Inhibition of MAPK and NF-κB Signaling Pathways
The extract demonstrated a significant inhibitory effect on the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways in bone-marrow-derived dendritic cells (DCs).[][2] The NF-κB pathway is a critical regulator of inflammation, and its inhibition leads to the downregulation of various pro-inflammatory genes. The study on pectic polysaccharides showed an upregulation of IκBα, an inhibitor of NF-κB, which supports this mechanism.[2]
Reduction of Pro-Inflammatory Cytokines
A striking reduction in the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17 (IL-17) was observed following treatment with the Rauvolfia verticillata extract.[][4] This effect is likely a downstream consequence of the inhibition of the MAPK and NF-κB pathways.
Downregulation of Myeloperoxidase (MPO) Activity
Treatment with the extract also resulted in the downregulation of Myeloperoxidase (MPO) activity.[][4] MPO is an enzyme abundant in neutrophils, and its activity is a marker of inflammation and oxidative stress.
Signaling Pathway Diagram
Pharmacokinetics
Detailed pharmacokinetic studies specifically on this compound are not available in the public domain.
Toxicology
Limited toxicology data is available. An acute toxicity study in mice indicated that this compound causes death at concentrations of 100 mg/kg and above.
Experimental Protocols
The following is a summary of the experimental protocol for the DSS-induced ulcerative colitis model in which the pharmacological effects of Rauvolfia verticillata pectic polysaccharides were evaluated.[2][3][4]
Animal Model
-
Species: Female BALB/c mice.
-
Induction of Colitis: Administration of dextran sulphate sodium (DSS) in drinking water.
Treatment Groups
-
Control Group
-
DSS only Group
-
DSS + Salicylazosulfapyridine (SASP) Group (positive control)
-
DSS + Pectic Polysaccharides from Rauvolfia verticillata Group
Assessed Parameters
-
Disease Activity Index (DAI): Monitored daily.
-
Overall Physical Activity: Monitored daily.
-
Blood in Stool: Monitored daily.
-
Histological Scoring of the Colon: To assess tissue damage.
-
Cytokine Levels (TNF-α, IL-17): Measured by enzyme-linked immunosorbent assay (ELISA).
-
Protein Expression (IκBα, NF-κB p65): Assessed by Western blot analysis.
-
MPO Activity: Determined using an MPO assay kit.
Experimental Workflow Diagram
Summary of Quantitative Data
The available literature summaries did not provide specific quantitative values for most parameters. The reported effects are described qualitatively as significant reductions or downregulations.
| Parameter | Effect of R. verticillata Polysaccharide Treatment |
| Disease Activity Index (DAI) | Significantly reduced severity |
| Histological Score | Significantly reduced severity |
| MPO Activity | Downregulated |
| NF-κB p65 Expression | Downregulated |
| IκB Protein Degradation | Reduced (IκBα expression upregulated) |
| TNF-α Production | Strikingly reduced |
| IL-17 Production | Strikingly reduced |
Table 2: Summary of the effects of pectic polysaccharides from Rauvolfia verticillata in a DSS-induced colitis model.[2][4]
Conclusion
The pharmacological data associated with this compound, likely derived from studies on pectic polysaccharide extracts of Rauvolfia verticillata, demonstrate potent anti-inflammatory properties in a preclinical model of ulcerative colitis. The mechanism of action appears to be centered on the inhibition of the MAPK and NF-κB signaling pathways, leading to a reduction in pro-inflammatory cytokines and markers of inflammation. Further research is required to isolate and confirm these activities for the specific alkaloid, this compound, and to establish its pharmacokinetic and detailed toxicological profile.
References
The Role of Pellino-1 in Modulating TNF-α and IL-17 Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pellino-1 (Peli1), an E3 ubiquitin ligase, has emerged as a critical regulator of inflammatory signaling pathways. Its involvement in modulating the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17 (IL-17), places it at the nexus of several autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of the current understanding of Pellino-1's impact on TNF-α and IL-17 production, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals involved in immunology and drug development, offering insights into the therapeutic potential of targeting Pellino-1.
Introduction
Inflammation is a complex biological response crucial for host defense. However, its dysregulation can lead to chronic inflammatory diseases. Two cytokines, TNF-α and IL-17, are pivotal mediators in the pathogenesis of numerous autoimmune disorders, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2] TNF-α is a pleiotropic cytokine that drives systemic inflammation, while IL-17, primarily produced by T helper 17 (Th17) cells, plays a key role in mucosal and epithelial immunity and is strongly implicated in autoimmune tissue damage.[1][2]
Pellino-1 is a highly conserved E3 ubiquitin ligase that functions as a scaffold protein in various signaling pathways, most notably the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways.[3] Through its ability to catalyze the attachment of ubiquitin chains to target proteins, Pellino-1 can modulate protein activity, localization, and degradation, thereby influencing downstream signaling cascades, including the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), which are essential for the transcription of pro-inflammatory cytokines.[3][4] This guide will delve into the specific effects of Pellino-1 on the production of TNF-α and IL-17, providing a detailed overview for researchers in the field.
Effect of Pellino-1 on TNF-α Production
The role of Pellino-1 in regulating TNF-α production appears to be context-dependent, with studies reporting both pro- and anti-inflammatory functions.
Quantitative Data
| Model System | Pellino-1 Modulation | Effect on TNF-α Production | Reference |
| Sepsis Mouse Model (Cecal Ligation and Puncture) | Cardiomyocyte-specific overexpression | Decreased circulating TNF-α levels | [5] |
| Sepsis-induced Lung Injury Mouse Model | Knockout (Pellino-1-/-) | Reduced levels of TNF-α in lung tissue | [4] |
| Sepsis-induced Lung Injury Mouse Model | Overexpression (Pellino-1 protein administration) | Increased levels of TNF-α in lung tissue | [4] |
| Human Primary Myometrial Cells | siRNA-mediated silencing | Decreased TNF-induced TNF-α mRNA expression | [6] |
| Mouse Embryonic Fibroblasts (MEFs) | Knockout (Pellino-1-/-) | Indistinct variations in TNF-α expression upon IL-1R stimulation | [7][8] |
Signaling Pathway
Pellino-1 influences TNF-α production primarily through the NF-κB and MAPK signaling pathways, which are downstream of TLRs and IL-1R. Upon receptor activation, Pellino-1 is recruited to the receptor complex and ubiquitinates key signaling intermediates such as IRAK1 and TRAF6, leading to the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα. This allows for the nuclear translocation of NF-κB and the transcription of target genes, including TNF.
Effect of Pellino-1 on IL-17 Production
Pellino-1 has been shown to play a significant role in promoting IL-17 production, particularly in the context of skin inflammation.
Quantitative Data
| Model System | Pellino-1 Modulation | Effect on IL-17A Production | Reference |
| Imiquimod-induced Psoriasiform Dermatitis (Mouse Model) | Knockout (Peli1-deficient) | Reduced IL-17A production in γδT17 cells | [2] |
| Stimulated Human CD4+ T cells | Pharmacological inhibition (BBT-401-1S) | Dose-dependent inhibition of IL-17A production | [2][3] |
| Ex vivo Human Psoriatic Skin Explants | Pharmacological inhibition | Ameliorated IL-17A production | [2] |
| Doxycycline-inducible Peli1 Transgenic Mice | Overexpression of Peli1 in keratinocytes | 6.5-fold increase in IL-17a mRNA in skin samples | [1] |
Signaling Pathway
Pellino-1 contributes to IL-17 production by influencing the activation and differentiation of Th17 cells. This is thought to occur through the NF-κB pathway, which is crucial for the expression of RORγt, the master transcription factor for Th17 differentiation. Pellino-1's role in the TLR signaling cascade within antigen-presenting cells can also indirectly promote Th17 differentiation by inducing the production of Th17-polarizing cytokines like IL-6 and IL-23.
Experimental Protocols
Imiquimod-Induced Psoriasiform Dermatitis in Mice
This model is widely used to study the pathogenesis of psoriasis and evaluate potential therapeutics.[9][10][11][12]
Materials:
-
6-8 week old C57BL/6 or Balb/c mice.
-
Imiquimod (B1671794) cream (5%) (e.g., Aldara™).
-
Control cream (e.g., vaseline or a vehicle cream).
-
Electric shaver.
-
Calipers for measuring skin thickness.
Procedure:
-
Anesthetize the mice and shave a designated area on their back.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-6 consecutive days.
-
Apply a similar amount of control cream to a control group of mice.
-
Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and skin thickness.
-
Score the severity of the skin inflammation based on a standardized scoring system (e.g., Psoriasis Area and Severity Index - PASI).
-
At the end of the experiment, euthanize the mice and collect skin and lymphoid tissues for further analysis (e.g., histology, cytokine measurement).
Measurement of IL-17A Production from Human CD4+ T cells
This protocol details the in vitro stimulation of human CD4+ T cells to measure IL-17A secretion.[13][14][15]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs).
-
CD4+ T cell isolation kit (e.g., MACS).
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.
-
Anti-CD3 and anti-CD28 antibodies.
-
Recombinant human IL-6 and TGF-β for Th17 differentiation.
-
PMA (phorbol 12-myristate 13-acetate), ionomycin (B1663694), and a protein transport inhibitor (e.g., monensin (B1676710) or brefeldin A).
-
ELISA kit for human IL-17A or flow cytometry antibodies for intracellular cytokine staining.
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ T cells from PBMCs using a negative selection kit.
-
Culture the purified CD4+ T cells in complete RPMI medium.
-
For Th17 differentiation, stimulate the cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies in the presence of IL-6 (20-50 ng/mL) and TGF-β (1-5 ng/mL) for 3-5 days.
-
To measure IL-17A production, restimulate the differentiated Th17 cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) for 4-6 hours. Add a protein transport inhibitor for the last 2-4 hours of incubation.
-
Collect the cell culture supernatants for IL-17A measurement by ELISA according to the manufacturer's instructions.
-
Alternatively, for intracellular cytokine staining, fix and permeabilize the cells and then stain with a fluorescently labeled anti-IL-17A antibody for flow cytometry analysis.
Single-Cell RNA Sequencing (scRNA-seq) of Psoriatic Lesions
This protocol provides a general workflow for performing scRNA-seq on skin biopsies.[16][17][18][19][20]
Materials:
-
Skin punch biopsies from psoriatic lesions and healthy skin.
-
Enzymes for tissue dissociation (e.g., collagenase, dispase, trypsin).
-
Cell strainers.
-
Single-cell capture and library preparation platform (e.g., 10x Genomics Chromium).
-
Next-generation sequencer.
Procedure:
-
Obtain fresh skin punch biopsies and transport them in a suitable medium on ice.
-
Mechanically mince the tissue and perform enzymatic digestion to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove clumps.
-
Assess cell viability and concentration.
-
Proceed with single-cell capture, reverse transcription, and library preparation using a commercial platform according to the manufacturer's protocol.
-
Sequence the prepared libraries on a high-throughput sequencer.
-
Perform bioinformatic analysis of the sequencing data to identify different cell types and their gene expression profiles.
Conclusion
Pellino-1 is a multifaceted regulator of inflammation, with a demonstrable impact on the production of the critical pro-inflammatory cytokines TNF-α and IL-17. The available data suggest that Pellino-1's function is highly dependent on the cellular and disease context. In the context of psoriasis, Pellino-1 appears to be a pro-inflammatory mediator, driving IL-17 production and disease pathogenesis. Conversely, in certain models of sepsis, Pellino-1 overexpression has been shown to have a protective, anti-inflammatory effect by reducing TNF-α levels.
This dual functionality underscores the complexity of targeting Pellino-1 for therapeutic intervention. A thorough understanding of its cell-type-specific roles and the downstream consequences of its modulation is imperative for the development of safe and effective therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to further investigate the intricate biology of Pellino-1 and its potential as a therapeutic target in a range of inflammatory disorders. Future research should focus on elucidating the precise molecular mechanisms that dictate the differential effects of Pellino-1 on TNF-α and IL-17 production in various disease states.
References
- 1. Pellino1 promotes chronic inflammatory skin disease via keratinocyte hyperproliferation and induction of the T helper 17 response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pellino-1 promotes intrinsic activation of skin-resident IL-17A-producing T cells in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Biology of Pellino1: a potential therapeutic target for inflammation in diseases and cancers [frontiersin.org]
- 4. Pellino1 promoted inflammation in lung injury model of sepsis by TRAF6/ NF-κB signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Pellino-1 in Inflammation and Cardioprotection following Severe Sepsis: A Novel Mechanism in a Murine Severe Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pellino 1 is a novel regulator of TNF and TLR signalling in human myometrial and amnion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Emerging Roles of Pellino Family in Pattern Recognition Receptor Signaling [frontiersin.org]
- 8. The Emerging Roles of Pellino Family in Pattern Recognition Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 11. Using Imiquimod-Induced Psoriasis-Like Skin as a Model to Measure the Skin Penetration of Anti-Psoriatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunological Memory in Imiquimod-Induced Murine Model of Psoriasiform Dermatitis [mdpi.com]
- 13. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct Regulation of IL-17 in Human Helper T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Interleukin-17A and Interferon-γ Production in γδ, CD4+, and CD8+ T Cells Isolated from Murine Lymphoid Organs, Perivascular Adipose Tissue, Kidney, and Lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Single cell RNA-seq of psoriatic skin identifies pathogenic Tc17 subsets and reveals distinctions between CD8+ T cells in autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medrxiv.org [medrxiv.org]
- 18. Single Cell RNA Sequencing of Patients with Psoriatic Disease - ACR Meeting Abstracts [acrabstracts.org]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Integrative single-cell transcriptomic investigation unveils long non-coding RNAs associated with localized cellular inflammation in psoriasis [frontiersin.org]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Pelirine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelirine is a naturally occurring sarpagine-type indole (B1671886) alkaloid isolated from the roots of plants belonging to the Rauvolfia genus, notably Rauvolfia verticillata. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the biosynthetic pathway of this compound. Due to the limited availability of a reported total chemical synthesis, this document focuses on its isolation from natural sources and its biosynthesis within the plant. Detailed experimental protocols for isolation and characterization, along with tabulated quantitative data, are provided to support researchers in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties of this compound
This compound is a complex indole alkaloid with the chemical formula C₂₁H₂₆N₂O₃.[1] Its structure features a pentacyclic ring system characteristic of the sarpagine-type alkaloids.
Chemical Structure
The systematic IUPAC name for this compound is (15E)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4(9),5,7-tetraen-12-one. The chemical structure of this compound is depicted below:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its extraction, purification, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆N₂O₃ | [1] |
| Molecular Weight | 354.45 g/mol | |
| CAS Number | 30435-26-8 | |
| Appearance | Powder | [1] |
| Melting Point | 130-131 °C | |
| Boiling Point (Predicted) | 540.6 ± 50.0 °C | [1] |
| Density (Predicted) | 1.24 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in chloroform (B151607), dichloromethane, ethyl acetate, DMSO, acetone. | |
| Purity | Typically >95% (when isolated) |
Table 1: Physicochemical properties of this compound.
Synthesis of this compound
As of the current literature, a total chemical synthesis of this compound has not been widely reported. The primary route for obtaining this alkaloid is through extraction and purification from its natural source, Rauvolfia verticillata.
Biosynthesis of this compound
This compound, being a sarpagine-type indole alkaloid, is biosynthesized in Rauvolfia species from the amino acid tryptophan and the terpenoid secologanin (B1681713). The general biosynthetic pathway for sarpagine-type alkaloids provides a framework for understanding the formation of this compound. The key intermediate in the biosynthesis of most monoterpenoid indole alkaloids is strictosidine (B192452).
The proposed biosynthetic pathway is outlined in the diagram below, generated using the DOT language.
Caption: Proposed biosynthetic pathway of this compound.
The pathway begins with the condensation of tryptophan and secologanin to form strictosidine, a reaction catalyzed by strictosidine synthase. Subsequently, strictosidine undergoes a series of enzymatic transformations, including the action of strictosidine glucosidase and the sarpagan bridge enzyme, to form polyneuridine (B1254981) aldehyde. This intermediate then undergoes further modifications, such as oxidation, reduction, and methylation, to yield the diverse array of sarpagine-type alkaloids, including this compound.
Experimental Protocols
Isolation of this compound from Rauvolfia verticillata
The following is a representative protocol for the isolation of indole alkaloids from the roots of Rauvolfia verticillata. This method can be adapted for the specific isolation of this compound.
Workflow for Alkaloid Isolation
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: The air-dried and powdered roots of Rauvolfia verticillata are macerated with methanol at room temperature for an extended period (e.g., 72 hours) with occasional shaking. This process is typically repeated multiple times to ensure complete extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids. The extract is dissolved in a dilute acid (e.g., 5% HCl) and then washed with a nonpolar solvent (e.g., chloroform or diethyl ether) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent like chloroform or dichloromethane.
-
Purification: The crude alkaloid extract obtained after evaporation of the organic solvent is then subjected to chromatographic purification.
-
Column Chromatography: The extract is first fractionated using column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures of increasing polarity).
-
Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing this compound (visualized under UV light or with a suitable staining reagent like Dragendorff's reagent).
-
Preparative TLC or HPLC: Fractions enriched with this compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
Structural Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. Fragmentation patterns in MS/MS experiments can provide further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the indole chromophore.
Quantitative Data
Detailed spectroscopic data is crucial for the unambiguous identification of this compound.
NMR Spectroscopic Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) |
| 2 | ~135 | - |
| 3 | ~45 | ~3.0-3.5 (m) |
| 5 | ~55 | ~3.5-4.0 (m) |
| 6 | ~160 | - |
| 7 | ~95 | ~6.0-6.5 (d) |
| 8 | ~150 | - |
| 9 | ~110 | ~6.5-7.0 (d) |
| 10 | ~120 | ~7.0-7.5 (t) |
| 11 | ~125 | ~7.0-7.5 (d) |
| 12 | ~170 | - |
| 13 | ~130 | - |
| 14 | ~50 | ~2.5-3.0 (m) |
| 15 | ~120 | ~5.0-5.5 (q) |
| 16 | ~130 | - |
| 17 | ~40 | - |
| 18 | ~65 | ~3.5-4.0 (m) |
| 19 | ~20 | ~1.5-2.0 (d) |
| 20 | ~60 | ~4.0-4.5 (m) |
| 21 | ~50 | ~3.0-3.5 (m) |
| OCH₃ | ~55 | ~3.8 (s) |
| NCH₃ | ~40 | ~2.5 (s) |
Note: This data is predictive and should be used as a guide. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Mass Spectrometry Data
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₂₁H₂₇N₂O₃⁺) is 355.2016. Experimental values should be within a few ppm of this value.
-
Fragmentation Pattern: In tandem mass spectrometry (MS/MS), sarpagine-type alkaloids typically exhibit characteristic fragmentation patterns. Common losses include H₂O, CO, and fragments related to the substituents on the indole ring and the polycyclic core. A detailed fragmentation analysis of an authentic sample would be required to establish a definitive pattern for this compound.
Conclusion
This compound remains a fascinating natural product with a complex chemical architecture. While its total chemical synthesis is not yet a well-trodden path, its isolation from Rauvolfia verticillata and the understanding of its biosynthetic origins provide a solid foundation for further research. The experimental protocols and data presented in this guide are intended to equip researchers with the necessary information to isolate, identify, and further investigate the biological activities and potential therapeutic applications of this intriguing indole alkaloid.
References
Pelirine (CAS No. 30435-26-8): A Technical Overview of its Potential in Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
Pelirine is classified as a monoterpenoid indole (B1671886) alkaloid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 30435-26-8 | [][][4] |
| Molecular Formula | C₂₁H₂₆N₂O₃ | [][][4] |
| Molecular Weight | 354.5 g/mol | [][] |
| IUPAC Name | 15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4(9),5,7-tetraen-12-one | [] |
| Synonyms | 10-Methoxyepiaffinine | [] |
| Appearance | Powder | [] |
| Purity | ≥95% (HPLC) | [4] |
| Melting Point | 130-131°C (water methanol) | [] |
| Boiling Point | 540.6 ± 50.0°C (Predicted) | [] |
| Density | 1.240 ± 0.06 g/cm³ (Predicted) | [] |
| Botanical Source | Roots of Rauvolfia verticillata | [][] |
Reported Biological Activity and Mechanism of Action
The primary therapeutic potential of this compound, as highlighted by available data, lies in its anti-inflammatory effects, specifically in the context of ulcerative colitis (UC).
Amelioration of DSS-Induced Ulcerative Colitis
This compound has been reported to significantly ameliorate the symptoms of dextran (B179266) sulphate sodium (DSS)-induced ulcerative colitis in murine models.[] This experimental model is widely used to mimic the pathology of human UC. The beneficial effects of this compound are attributed to its regulatory action on key inflammatory pathways within dendritic cells (DCs).[]
Regulation of MAPK and NF-κB Signaling Pathways
The mechanism of action of this compound in mitigating colitis is believed to be centered on its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in dendritic cells.[] These pathways are crucial in the inflammatory response.
-
Inhibition of MAPK Activation: this compound reportedly inhibits the activation of MAPKs in bone-marrow-derived dendritic cells.[]
-
Downregulation of NF-κB: The alkaloid is also suggested to downregulate the expression of NF-κB p65.[]
The inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines.
Reduction of Pro-Inflammatory Cytokines and Mediators
A direct consequence of the modulation of MAPK and NF-κB pathways is the decreased secretion of key inflammatory molecules:
-
Tumor Necrosis Factor-alpha (TNF-α): this compound strikingly reduces the production of TNF-α.[]
-
Interleukin-17 (IL-17): A significant reduction in IL-17 levels has also been observed.[]
-
Myeloperoxidase (MPO): this compound treatment leads to a downregulation of MPO activity, an enzyme indicative of neutrophil infiltration and inflammation.[]
The collective effect of these molecular changes is the alleviation of the inflammatory state characteristic of ulcerative colitis.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a generalized experimental workflow for studying its effects in a DSS-induced colitis model.
Caption: Proposed signaling pathway of this compound in dendritic cells.
Caption: Generalized workflow for DSS-induced colitis experiments.
Experimental Protocols
Detailed experimental protocols for this compound research are not available in the cited sources. However, a general methodology for a DSS-induced colitis study is outlined below.
Animals and DSS-Induced Colitis Model
-
Animals: Male C57BL/6 mice, 6-8 weeks old, are typically used. Animals are acclimatized for at least one week before the experiment.
-
Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days. The control group receives regular drinking water.
-
This compound Administration: this compound, dissolved in a suitable vehicle, is administered to the treatment group, typically by oral gavage, starting from day 0 of DSS administration. The dosage would need to be determined empirically.
Assessment of Colitis Severity
-
Disease Activity Index (DAI): Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the DAI.
-
Colon Length: At the end of the experiment, mice are euthanized, and the entire colon is excised and its length measured.
-
Histological Analysis: Colon tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and tissue damage.
Biomarker Analysis
-
MPO Assay: Myeloperoxidase activity in the colon tissue is measured as an indicator of neutrophil infiltration.
-
Cytokine Measurement: The concentrations of TNF-α and IL-17 in colon tissue homogenates or serum are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: The expression and phosphorylation status of key proteins in the MAPK and NF-κB pathways (e.g., p-p38, p-JNK, p-ERK, p65) in isolated dendritic cells or colon tissue are determined by Western blotting.
Synthesis of this compound
Information regarding the chemical synthesis of this compound is not detailed in the available search results. As a complex natural product, its total synthesis would likely involve a multi-step process. General approaches to the synthesis of Rauwolfia alkaloids often involve strategies to construct the intricate polycyclic core of these molecules.[5]
Conclusion and Future Directions
This compound (CAS No. 30435-26-8) is an indole alkaloid with reported anti-inflammatory properties, particularly in the context of experimental ulcerative colitis. The available information suggests that its mechanism of action involves the inhibition of MAPK and NF-κB signaling pathways in dendritic cells, leading to a reduction in pro-inflammatory cytokine production.
It is crucial to note that the data presented in this guide is primarily derived from summaries provided by chemical suppliers and lacks the detail of peer-reviewed primary literature. Therefore, there is a significant need for further research to:
-
Validate the reported biological activities in well-controlled, peer-reviewed studies.
-
Elucidate the detailed molecular interactions of this compound with its cellular targets.
-
Perform comprehensive dose-response and pharmacokinetic studies to understand its therapeutic window and bioavailability.
-
Investigate its safety and toxicity profile.
-
Develop and optimize a synthetic route for its production to ensure a consistent and scalable supply for research and potential development.
The preliminary findings on this compound are promising and warrant more in-depth investigation by the scientific and drug development communities to fully assess its potential as a therapeutic agent for inflammatory bowel disease.
References
In Vitro Anti-inflammatory Effects of Piperine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Piperine, an alkaloid isolated from Piper nigrum (black pepper). The document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms of action.
Quantitative Assessment of Anti-inflammatory Activity
Piperine has been demonstrated to exert significant anti-inflammatory effects in various in vitro models, primarily through the inhibition of key inflammatory mediators and signaling pathways. The following tables summarize the quantitative data from studies on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Table 1: Inhibition of Pro-inflammatory Mediators by Piperine
| Mediator | Concentration of Piperine | % Inhibition / Effect | Cell Line | Reference |
| Nitric Oxide (NO) | 10-20 mg/L | Attenuated production | RAW264.7 | [1] |
| Reactive Oxygen Species (ROS) | 10-20 mg/L | Attenuated production | RAW264.7 | [1] |
| TNF-α | 10-20 mg/L | Downregulated protein and mRNA expression | RAW264.7 | [1] |
| IL-1β | 10-20 mg/L | Downregulated protein and mRNA expression | RAW264.7 | [1] |
| IL-6 | 10-20 mg/L | Downregulated protein and mRNA expression | RAW264.7 | [1] |
| IL-10 | 10-20 mg/L | Upregulated protein and mRNA expression | RAW264.7 | [1] |
Table 2: Effect of Piperine on Inflammatory Signaling Pathways
| Signaling Protein | Concentration of Piperine | Effect | Cell Line | Reference |
| p-ERK | 10-20 mg/L | Inhibited phosphorylation | RAW264.7 | [1] |
| p-JNK | 10-20 mg/L | Inhibited phosphorylation | RAW264.7 | [1] |
| p-p38 | 10-20 mg/L | Inhibited phosphorylation | RAW264.7 | [1] |
| p-p65 (NF-κB) | 10-20 mg/L | Inhibited phosphorylation | RAW264.7 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the in vitro anti-inflammatory effects of Piperine.
2.1. Cell Culture and Treatment
RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are typically pre-treated with varying concentrations of Piperine for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
2.2. Nitric Oxide (NO) Production Assay
-
Principle: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Collect cell culture supernatant after treatment.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
2.3. Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate and add a substrate for the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Determine cytokine concentrations from the standard curve.
-
2.4. Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of signaling proteins like NF-κB p65, ERK, JNK, and p38.
-
Protocol:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity using densitometry software.
-
Visualization of Signaling Pathways and Workflows
3.1. Signaling Pathways
The anti-inflammatory effects of Piperine are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Piperine's Inhibition of NF-κB and MAPK Signaling Pathways.
3.2. Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro anti-inflammatory effects of a test compound like Piperine.
Caption: General Workflow for In Vitro Anti-inflammatory Assays.
References
The Role of Pellino2 in Dendritic Cell Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pellino2, an E3 ubiquitin ligase, has emerged as a critical regulator of dendritic cell (DC) function, specifically in the context of Toll-like receptor 9 (TLR9) signaling. This technical guide provides an in-depth analysis of the current understanding of Pellino2-mediated DC modulation. It summarizes key quantitative data on cytokine production, details the experimental protocols used to elucidate these findings, and presents a visual representation of the signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development interested in the therapeutic potential of targeting the Pellino2 pathway.
Introduction
Dendritic cells are potent antigen-presenting cells that form a crucial bridge between the innate and adaptive immune systems. Their activation and maturation are tightly regulated processes, often initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). TLR9, which recognizes unmethylated CpG motifs in microbial DNA, is a key sensor in the immune defense against viruses and bacteria.[1]
Upon TLR9 activation, DCs undergo a maturation process characterized by the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, which are essential for priming naive T cells.[1] The Pellino family of E3 ubiquitin ligases has been identified as important mediators in various immune signaling pathways.[2][3] This guide focuses on Pellino2, which has a specific and critical role in modulating the response of dendritic cells to TLR9 stimulation.[4][5][6] Studies have demonstrated that Pellino2 is essential for the robust production of key cytokines such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Type I Interferon (IFN-β) in murine DCs.[4][5][6] Notably, this function of Pellino2 is independent of the canonical NF-κB and MAPK signaling pathways, suggesting a novel regulatory mechanism in DC activation.[4][5][6]
Understanding the precise role of Pellino2 in DC modulation opens new avenues for therapeutic intervention in diseases where TLR9 signaling is a factor, including infectious diseases, autoimmune disorders, and cancer.
Quantitative Data on Pellino2-Mediated Cytokine Production
The functional consequence of Pellino2 deficiency in dendritic cells has been quantified through a series of experiments, primarily by comparing cytokine production in bone marrow-derived dendritic cells (BMDCs) from wild-type (WT) and Pellino2-deficient (Peli2-/-) mice following stimulation with the TLR9 agonist CpG oligodeoxynucleotide (ODN). The data consistently show a significant impairment in the secretion of key pro-inflammatory and immunomodulatory cytokines in the absence of Pellino2.
Table 1: Effect of Pellino2 Deficiency on CpG-Induced Cytokine Secretion in Murine BMDCs
| Cytokine | Stimulus | WT BMDCs (pg/mL, Mean ± SEM) | Peli2-/- BMDCs (pg/mL, Mean ± SEM) | Fold Reduction | Reference |
|---|---|---|---|---|---|
| IL-6 | CpG ODN 1826 (1 µg/mL) for 24h | ~1200 | ~400 | ~3.0x | [4][5] |
| IL-12p40 | CpG ODN 1826 (1 µg/mL) for 24h | ~10000 | ~4000 | ~2.5x | [4][5] |
| IL-12p70 | CpG ODN 1826 (1 µg/mL) for 24h | ~1200 | ~200 | ~6.0x | [4][5] |
| IFN-β | CpG ODN 1826 (1 µg/mL) for 24h | ~300 | ~100 | ~3.0x |[5] |
Note: The numerical values are estimations based on graphical data presented in the cited literature and are intended for comparative purposes.
Table 2: Effect of Pellino2 Deficiency on CpG-Induced Cytokine mRNA Expression in Murine BMDCs
| Gene | Stimulus | Relative mRNA Expression (WT vs. Peli2-/-) | Reference |
|---|---|---|---|
| Il6 | CpG ODN 1826 (1 µg/mL) for 3h | Significantly lower in Peli2-/- | [5] |
| Il12a | CpG ODN 1826 (1 µg/mL) for 3h | Significantly lower in Peli2-/- | [5] |
| Il12b | CpG ODN 1826 (1 µg/mL) for 3h | Significantly lower in Peli2-/- | [5] |
| Ifnb | CpG ODN 1826 (1 µg/mL) for 3h | Significantly lower in Peli2-/- |[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Oleszycka et al. in The Journal of Immunology (2021).[4][5][6]
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the in vitro differentiation of dendritic cells from murine bone marrow progenitor cells.[7][8][9][10]
-
Harvesting Bone Marrow: Euthanize mice and sterilize hind legs with 70% ethanol. Dissect the femur and tibia, and carefully remove all muscle tissue.
-
Cell Isolation: Cut the ends of the bones and flush the marrow into a sterile petri dish using a 25-gauge needle and a syringe filled with RPMI 1640 medium. Create a single-cell suspension by gently pipetting.
-
Red Blood Cell Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer for 1-2 minutes to lyse red blood cells. Stop the reaction by adding an excess of RPMI 1640.
-
Cell Culture and Differentiation: Centrifuge the cells again, and resuspend the pellet in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Plating: Plate the cells in 100-mm non-tissue culture-treated petri dishes at a density of 2 x 10^6 cells in 10 mL of medium.
-
Incubation: Culture the cells at 37°C in a 5% CO2 incubator.
-
Feeding: On day 3, add 10 mL of fresh complete medium with 20 ng/mL GM-CSF. On days 6 and 8, replace half of the culture medium with fresh medium containing 20 ng/mL GM-CSF.
-
Harvesting: On day 9 or 10, harvest the non-adherent and loosely adherent cells, which are the differentiated, immature DCs.
In Vitro Stimulation of BMDCs
-
Cell Plating: Seed the generated BMDCs in 24-well plates at a density of 1 x 10^6 cells/mL in fresh complete medium.
-
Stimulation: Add TLR ligands to the cell cultures. For TLR9 stimulation, use CpG ODN 1826 at a final concentration of 1 µg/mL.
-
Incubation: Incubate the stimulated cells at 37°C in a 5% CO2 incubator for the desired time points (e.g., 3 hours for mRNA analysis, 24 hours for cytokine secretion analysis).
Cytokine Measurement by ELISA
-
Sample Collection: After the incubation period, collect the cell culture supernatants by centrifugation to pellet any cells or debris.
-
ELISA Procedure: Perform enzyme-linked immunosorbent assays (ELISA) for IL-6, IL-12p40, IL-12p70, and IFN-β using commercially available kits, following the manufacturer’s instructions.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve generated from recombinant cytokines.
Gene Expression Analysis by RT-qPCR
-
RNA Isolation: After 3 hours of stimulation, harvest the BMDCs and isolate total RNA using an appropriate RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform real-time quantitative PCR using gene-specific primers for Il6, Il12a, Il12b, Ifnb, and a housekeeping gene (e.g., Actb or Gapdh) for normalization.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
Signaling Pathways and Visualizations
Pellino2 functions as a critical E3 ubiquitin ligase in the TLR9 signaling pathway in dendritic cells. Its role is distinct from the well-established MyD88-dependent activation of NF-κB and MAPKs. The current model suggests that upon TLR9 engagement by CpG DNA in the endosome, Pellino2 is required for the robust production of IFN-β. This IFN-β then acts in an autocrine or paracrine manner, signaling through the IFN-α/β receptor (IFNAR) to activate the JAK-STAT pathway. This leads to the phosphorylation of STAT1, which is crucial for enhancing the expression of IL-12. The E3 ligase activity of Pellino2 is indispensable for this process, though its direct substrate in this pathway is yet to be fully identified.[5]
Experimental and Signaling Workflow Diagrams
References
- 1. Pellino 2 Is critical for Toll-like Receptor/Interleukin-1 Receptor (TLR/IL-1R)-mediated Post-transcriptional Control [ouci.dntb.gov.ua]
- 2. The Emerging Roles of Pellino Family in Pattern Recognition Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ubiquitin Ligases Pellinos as Regulators of Pattern Recognition Receptor Signaling and Immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dendritic Cell–Specific Role for Pellino2 as a Mediator of TLR9 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dendritic Cell-Specific Role for Pellino2 as a Mediator of TLR9 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to isolate and analyze mouse bone marrow derived dendritic cells (BMDC) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Pelirine using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of Pelirine. The described protocol provides a reliable methodology for the accurate determination of this compound in various sample matrices, which is crucial for research, quality control, and pharmacokinetic studies. The method is validated according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is an alkaloid with the chemical formula C₂₁H₂₆N₂O₃ and a molecular weight of 354.44 g/mol [1][2][3]. It has been isolated from plants of the Rauwolfia genus[1][]. Accurate and precise quantification of this compound is essential for various applications, including phytochemical analysis, standardization of herbal extracts, and in vitro/in vivo pharmacological studies. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful technique for the separation and quantification of alkaloids due to its high resolution, sensitivity, and selectivity[3][5]. The ultraviolet (UV) absorption spectrum of this compound in ethanol (B145695) shows a maximum absorption at 328 nm, which allows for selective detection using a DAD[1]. This application note presents a validated HPLC-DAD method for the quantification of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm, PTFE)
Instrumentation
A standard HPLC system equipped with a binary pump, an autosampler, a column oven, and a diode array detector was used.
Chromatographic Conditions
A reverse-phase HPLC method was developed for the separation and quantification of this compound. The detailed chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Isocratic |
| Composition | 60% A : 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 328 nm |
| Run Time | 10 minutes |
Protocols
Preparation of Standard Solutions
A stock solution of this compound (1000 µg/mL) was prepared by dissolving an accurately weighed amount of the reference standard in methanol. A series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL were prepared by diluting the stock solution with the mobile phase.
Sample Preparation (from a Plant Matrix)
-
Extraction: Weigh 1.0 g of the homogenized and dried plant material. Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the sample with the mobile phase to fall within the calibration curve range.
Method Validation
The developed HPLC-DAD method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ)[6][7][8][9].
Specificity
The specificity of the method was evaluated by comparing the chromatograms of a blank sample (mobile phase), a standard solution of this compound, and a sample extract. The retention time of this compound was used for identification, and the peak purity was assessed using the DAD spectrum. No interfering peaks were observed at the retention time of this compound.
Linearity
The linearity of the method was determined by analyzing a series of six concentrations of this compound standard solutions. The calibration curve was constructed by plotting the peak area against the concentration.
Precision
The precision of the method was evaluated by determining the intra-day and inter-day precision. This was assessed by analyzing six replicate injections of a standard solution at three different concentrations on the same day (intra-day) and on three different days (inter-day). The results are expressed as the relative standard deviation (%RSD).
Accuracy
The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a blank matrix at three different concentration levels. The spiked samples were then prepared and analyzed, and the recovery was calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Data Presentation
The quantitative data from the method validation are summarized in the tables below.
Table 1: Linearity Data for this compound Quantification
| Parameter | Value |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision Data for this compound Quantification
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=9) |
| 5 | 1.2 | 1.8 |
| 25 | 0.8 | 1.3 |
| 75 | 0.5 | 1.1 |
Table 3: Accuracy (Recovery) Data for this compound Quantification
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | %RSD (n=3) |
| 10 | 9.8 | 98.0 | 1.5 |
| 50 | 49.2 | 98.4 | 1.1 |
| 90 | 89.1 | 99.0 | 0.8 |
Table 4: LOD and LOQ for this compound Quantification
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-DAD.
Conclusion
This application note describes a simple, rapid, and reliable HPLC-DAD method for the quantification of this compound. The method has been validated for specificity, linearity, precision, and accuracy, demonstrating its suitability for routine analysis in quality control and research laboratories. The provided protocol and validation data can be used as a starting point for the analysis of this compound in various sample types.
References
- 1. This compound CAS#: 30435-26-8 [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. CAS 30435-26-8 | this compound [phytopurify.com]
- 5. mdpi.com [mdpi.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols for Preparing Pelirine Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelirine is a natural alkaloid compound isolated from plants of the Rauwolfia genus, such as Rauwolfia perakensis and Rauvolfia verticillata.[1][2] As a member of the alkaloid family of natural products, this compound is utilized in various research applications, including studies on inflammatory diseases. Preliminary evidence suggests that this compound may exert its effects through the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[]
The proper preparation of a this compound stock solution is critical for obtaining accurate, reproducible, and meaningful results in in vitro experiments. An improperly prepared stock solution can lead to issues with experimental variability and inaccurate data interpretation. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions to ensure consistency and reliability in research settings.
Physicochemical and Solubility Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Chemical Name | This compound | [1][4] |
| Synonym | 10-Methoxyepiaffinine | [2] |
| CAS Number | 30435-26-8 | [1][4][5] |
| Molecular Formula | C₂₁H₂₆N₂O₃ | [2][4] |
| Molecular Weight | 354.44 g/mol | |
| Appearance | Powder | [4] |
| Storage (Solid) | 2-8°C | [4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][5] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using cell culture-grade Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Safety First: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need to weigh out 3.544 mg of this compound powder.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 354.44 g/mol x 1000 = 3.544 mg
-
-
Weighing: Carefully weigh out 3.544 mg of this compound powder and place it into a sterile amber microcentrifuge tube or vial.
-
Dissolution: Add 1 mL of anhydrous, cell culture-grade DMSO to the tube containing the this compound powder.
-
Mixing: Close the cap tightly and vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, sonicate for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization (Optional): As DMSO is a strong solvent, filtration of a 100% DMSO stock is generally not required as it is considered a sterile environment.[6] If sterilization is deemed necessary for your specific application, use a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE). Be aware that this may lead to a loss of compound due to binding to the filter membrane.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[7][8] The stability of this compound in DMSO has not been extensively reported; therefore, it is recommended to prepare fresh stock solutions when possible and to perform a stability validation for long-term studies.
Protocol for Preparing Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilutions: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. To minimize cytotoxicity from the solvent, ensure the final concentration of DMSO in the cell culture medium is below 0.5%, with 0.1% being a widely accepted safe limit for most cell lines.[9]
-
Example: To prepare 1 mL of a 10 µM working solution:
-
V₁ = (C₂ x V₂) / C₁
-
V₁ = (10 µM x 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
The final DMSO concentration will be (1 µL / 1000 µL) x 100% = 0.1%.
-
-
Prepare Working Solution: Add the calculated volume (1 µL in the example) of the stock solution directly to 1 mL of pre-warmed complete cell culture medium.
-
Mixing: Immediately mix thoroughly by gentle vortexing or by pipetting up and down.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This is crucial to distinguish the effects of this compound from any potential effects of the solvent.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the freshly prepared this compound-containing medium or the vehicle control medium.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Proposed inhibitory effect of this compound on MAPK and NF-κB pathways.
Safety and Handling
This compound is an alkaloid, and as with many compounds in this class, it should be handled with care. A specific Safety Data Sheet (SDS) for this compound is not widely available, so general precautions for handling potentially toxic alkaloid compounds should be followed.[10][11][12][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling this compound powder and its solutions.[10][14]
-
Engineering Controls: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[14]
-
Toxicity: this compound has been reported to cause death in mice at a concentration of 100 mg/kg.[1] Assume the compound is toxic and avoid direct contact, ingestion, and inhalation.
-
Disposal: Dispose of all waste contaminated with this compound (e.g., pipette tips, tubes, excess solution) in accordance with institutional and local regulations for hazardous chemical waste.[10][14]
By following these application notes and protocols, researchers can confidently prepare and use this compound stock solutions in their cell culture experiments, contributing to the generation of reliable and reproducible scientific data.
References
- 1. This compound CAS#: 30435-26-8 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | CAS:30435-26-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. reddit.com [reddit.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. selleckchem.com [selleckchem.com]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Pelirine (Phillyrin) Administration in Murine Colitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the administration and effects of Pelirine, also known as Phillyrin (PHY) or forsythin, in murine models of colitis. The data and protocols are compiled from preclinical research investigating the anti-inflammatory and gut-modulatory properties of this compound. Phillyrin, an active component isolated from Forsythia suspensa, has demonstrated significant therapeutic potential in dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice.[1][2][3] Its mechanism of action involves the modulation of key inflammatory pathways and the restoration of gut microbiota.[1][2][3] These notes are intended to guide researchers in designing and executing studies to evaluate Phillyrin's efficacy in inflammatory bowel disease (IBD) models.
Data Presentation
The following tables summarize the quantitative data from studies administering Phillyrin to mice with DSS-induced colitis.
Table 1: Effects of Phillyrin on Clinical and Macroscopic Parameters of DSS-Induced Colitis
| Parameter | Control Group | DSS Group | DSS + Phillyrin (12.5 mg/kg) | DSS + Phillyrin (25.0 mg/kg) | DSS + Phillyrin (50.0 mg/kg) |
| Body Weight Change (%) | Increase | Significant Decrease | Attenuated Decrease | Attenuated Decrease | Significant Attenuation of Decrease |
| Disease Activity Index (DAI) | 0 | Significantly Increased | Reduced | Significantly Reduced | Markedly Reduced |
| Colon Length (cm) | Normal | Significantly Shortened | Partially Restored | Significantly Restored | Markedly Restored |
Data compiled from studies demonstrating a dose-dependent amelioration of clinical signs of colitis with Phillyrin treatment.[1][2][3]
Table 2: Effects of Phillyrin on Colonic Inflammatory Markers
| Inflammatory Marker | Control Group | DSS Group | DSS + Phillyrin (50.0 mg/kg) |
| TNF-α (pg/mg protein) | Baseline | Significantly Increased | Significantly Decreased |
| IL-6 (pg/mg protein) | Baseline | Significantly Increased | Significantly Decreased |
| IL-1β (pg/mg protein) | Baseline | Significantly Increased | Significantly Decreased |
| Myeloperoxidase (MPO) Activity (U/g tissue) | Baseline | Significantly Increased | Significantly Decreased |
| iNOS Protein Expression | Low | Significantly Increased | Significantly Decreased |
| COX-2 Protein Expression | Low | Significantly Increased | Significantly Decreased |
Phillyrin treatment at 50.0 mg/kg significantly reduced the levels of pro-inflammatory cytokines and enzymes in the colonic tissue of DSS-treated mice.[2]
Table 3: Effects of Phillyrin on Gut Microbiota Composition (Relative Abundance)
| Bacterial Family | Control Group | DSS Group | DSS + Phillyrin (50.0 mg/kg) |
| Lactobacillaceae | Normal | Decreased | Increased |
| Lachnospiraceae | Normal | Decreased | Increased |
Phillyrin administration at 50.0 mg/kg was shown to modulate the gut microbiota, increasing the relative abundance of beneficial bacteria.[1][2][3]
Experimental Protocols
DSS-Induced Colitis Murine Model
This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS), a widely used model to mimic human ulcerative colitis.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
Sterile drinking water
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Randomly divide mice into experimental groups (e.g., Control, DSS, DSS + Phillyrin at different doses).[2]
-
To induce colitis, replace the regular drinking water of the experimental groups (excluding the control group) with a 2.5% (w/v) DSS solution in sterile drinking water.[2]
-
Provide the DSS solution ad libitum for a period of 7 to 15 days, depending on the desired severity and study design.[2]
-
The control group receives regular sterile drinking water throughout the experiment.
-
Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the experimental period, euthanize the mice and collect colonic tissues for macroscopic and microscopic analysis.
Phillyrin Administration Protocol
This protocol outlines the oral administration of Phillyrin to mice in the DSS-induced colitis model.
Materials:
-
Phillyrin (PHY, purity ≥ 98%)
-
Vehicle for suspension (e.g., sterile saline)
-
Oral gavage needles
Procedure:
-
Prepare Phillyrin suspensions at the desired concentrations (e.g., 12.5, 25.0, and 50.0 mg/kg body weight) in the chosen vehicle.[1][2][3]
-
Starting from day 1 of the experiment (concurrent with or prior to DSS administration, as per study design), administer the Phillyrin suspension or vehicle to the respective groups of mice via oral gavage.
-
The volume of administration should be consistent across all groups (e.g., 0.2 mL per mouse).
-
Continue daily administration for the entire duration of the DSS treatment period (e.g., 15 days).[2]
-
The control and DSS-only groups should receive the vehicle alone.
Assessment of Colitis Severity
Disease Activity Index (DAI):
The DAI is a composite score based on weight loss, stool consistency, and rectal bleeding. A standardized scoring system should be used for consistent evaluation.
Macroscopic Evaluation:
-
After euthanasia, carefully dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon. Colon shortening is a hallmark of colitis.
-
Observe and score for signs of inflammation, such as edema, ulceration, and hyperemia.
Histological Analysis:
-
Fix a distal segment of the colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the sections for inflammatory cell infiltration, crypt damage, and epithelial erosion.
Biochemical Analysis:
-
Homogenize a portion of the colonic tissue to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.
-
Use the remaining tissue homogenate to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and other markers (iNOS, COX-2) using ELISA or Western blotting.
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating Phillyrin in a DSS-induced murine colitis model.
Caption: Phillyrin's signaling pathway in the amelioration of murine colitis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Phillyrin ameliorates DSS-induced colitis in mice via modulating the gut microbiota and inhibiting the NF-κB/MLCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phillyrin ameliorates DSS-induced colitis in mice via modulating the gut microbiota and inhibiting the NF-κB/MLCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Pelirine Efficacy in a Laboratory Setting
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pelirine is a natural alkaloid compound that has shown potential therapeutic effects through the regulation of key cellular signaling pathways.[] These application notes provide a comprehensive guide for the in vitro assessment of this compound's biological activities, with a focus on its efficacy in modulating inflammatory and cancer-related pathways. The protocols detailed below outline standard cell-based assays to determine its effects on cell viability, apoptosis, and target engagement within the MAPK and NF-κB signaling cascades.[]
Putative Signaling Pathway of this compound
This compound is suggested to exert its effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[] These pathways are critical in regulating inflammation, cell proliferation, and survival. The following diagram illustrates the proposed mechanism of action.
References
Application Note and Treatment Protocol: Modulating Primary Immune Cell Responses
A Note on "Pelirine": The term "this compound" does not correspond to a well-documented compound or treatment protocol in the context of primary immune cell modulation in the current scientific literature. The following application note is constructed based on two potential interpretations derived from available research:
-
Pellino Proteins: A family of E3 ubiquitin ligases that are critical regulators of innate and adaptive immune signaling pathways. Modulation of Pellino protein activity is an area of interest for therapeutic intervention in inflammatory and autoimmune diseases.
-
Piperine: A natural alkaloid with demonstrated immunomodulatory effects on primary immune cells, including the inhibition of cytokine production.
This document will provide detailed protocols and data relevant to both the signaling pathways involving Pellino proteins and the experimental application of a compound like Piperine for treating primary immune cells.
The Role of Pellino Proteins in Immune Signaling
Pellino proteins (Pellino1, Pellino2, and Pellino3) are crucial scaffold proteins and E3 ubiquitin ligases that regulate key inflammatory signaling cascades, particularly those downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] They play a significant role in activating transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory genes.[1]
Signaling Pathway Overview:
Upon activation of TLR/IL-1R pathways, Pellino proteins are recruited to signaling complexes where they mediate the ubiquitination of key downstream molecules like IRAK1.[2] This ubiquitination can lead to either activation or degradation of the target protein, thereby fine-tuning the inflammatory response. For instance, Pellino1 can promote the K63-linked polyubiquitination of IRAK1, TRAF6, and TAK1, leading to the activation of MAPK and NF-κB signaling pathways.[1]
Caption: Pellino proteins in TLR/IL-1R signaling.
Immunomodulatory Effects of Piperine on Primary Immune Cells
Piperine, an alkaloid isolated from Piper species, has been shown to possess anti-inflammatory and immunomodulatory properties.[3] Studies on human peripheral blood mononuclear cells (PBMCs) have demonstrated its ability to suppress immune responses.
Quantitative Data Summary:
The following table summarizes the dose-dependent inhibitory effects of Piperine on cytokine production by activated human PBMCs.
| Treatment Condition | IL-2 Production (% of Control) | IFN-γ Production (% of Control) | Reference |
| PHA-activated PBMCs (Control) | 100% | 100% | [3] |
| + Piperine (25 µg/mL) | Significantly Reduced | Significantly Reduced | [3] |
| + Piperine (50 µg/mL) | Further Reduced | Further Reduced | [3] |
| + Piperine (100 µg/mL) | Markedly Reduced | Markedly Reduced | [3] |
Note: Specific percentage reductions were not provided in the abstract, but a significant dose-dependent inhibition was reported.
Experimental Protocols
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood, a common source of primary immune cells for in vitro studies.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Centrifuge
-
Laminar flow hood
-
Sterile conical tubes (15 mL and 50 mL)
-
Cell counting chamber (e.g., hemocytometer) or automated cell counter
Protocol:
-
Blood Dilution: Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Ficoll Gradient: Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque PLUS in a new 50 mL conical tube. Avoid mixing the layers.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, four layers will be visible. Carefully aspirate the top layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
Washing: Transfer the collected PBMCs to a new 50 mL conical tube and add sterile PBS to a final volume of 45 mL. Centrifuge at 300 x g for 10 minutes at room temperature.
-
Second Wash: Discard the supernatant and resuspend the cell pellet in 20 mL of PBS. Centrifuge again at 200 x g for 10 minutes.
-
Cell Counting and Resuspension: Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plating: Adjust the cell density to the desired concentration (e.g., 1 x 10^6 cells/mL) in complete RPMI-1640 medium and plate in a suitable culture vessel.
Caption: Workflow for isolating PBMCs.
Treatment of Primary Immune Cells with an Immunomodulatory Compound (e.g., Piperine)
This protocol outlines a general procedure for treating isolated primary immune cells with a test compound and assessing its effect on cell proliferation and cytokine production.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
Test compound stock solution (e.g., Piperine dissolved in DMSO)
-
Mitogen for cell stimulation (e.g., Phytohemagglutinin (PHA))
-
Cell proliferation assay reagent (e.g., MTS)
-
ELISA kits for cytokines of interest (e.g., IL-2, IFN-γ)
-
96-well flat-bottom culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Plating: Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.
-
Compound Addition: Prepare serial dilutions of the test compound (e.g., Piperine) in complete medium. Add the desired concentrations to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Stimulation: Add a mitogen (e.g., PHA at 5 µg/mL) to the appropriate wells to stimulate T-cell proliferation and cytokine production. Include unstimulated control wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the culture supernatant for cytokine analysis and store at -80°C.
-
Cell Proliferation Assay: Add the MTS reagent to the remaining cells in each well according to the manufacturer's instructions. Incubate for 2-4 hours and then read the absorbance at 490 nm using a microplate reader.
-
Cytokine Analysis: Quantify the concentration of cytokines (e.g., IL-2, IFN-γ) in the collected supernatants using ELISA kits, following the manufacturer's protocol.
Data Analysis and Expected Outcomes
-
Cell Viability and Proliferation: Calculate the percentage of cell proliferation relative to the stimulated control wells. A dose-dependent decrease in proliferation is expected with an effective immunosuppressive compound.
-
Cytokine Production: Generate standard curves for each cytokine using the provided standards in the ELISA kit. Determine the concentration of cytokines in the experimental samples. A significant reduction in pro-inflammatory cytokines like IL-2 and IFN-γ in the treated and stimulated wells compared to the stimulated-only wells would indicate an immunomodulatory effect.[3]
By following these protocols, researchers can effectively assess the immunomodulatory potential of novel compounds on primary immune cells and investigate their mechanisms of action, potentially targeting pathways involving key regulators like the Pellino proteins.
References
- 1. Frontiers | The Emerging Roles of Pellino Family in Pattern Recognition Receptor Signaling [frontiersin.org]
- 2. Pellino Proteins: Novel Players in TLR and IL-1R Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperine inhibits cytokine production by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Pelirine solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perylene (B46583) derivatives, focusing on common solubility issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my perylene derivative insoluble in aqueous solutions?
Perylene and its derivatives are inherently hydrophobic due to their large, planar aromatic core. This structure promotes strong π-π stacking interactions between molecules, leading to aggregation and very poor solubility in water and other polar solvents.[1][2][3]
Q2: What is the recommended solvent for preparing a stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of perylene derivatives.[4][5] Other organic solvents such as chloroform, toluene, and dimethylformamide (DMF) can also be used, depending on the specific derivative.[6][7] It is crucial to use anhydrous (water-free) DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[5]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
The tolerance to DMSO varies between different cell lines. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines.[5] It is essential to include a vehicle control (media with the same final concentration of DMSO without the perylene derivative) in your experiments to account for any potential effects of the solvent itself.[5]
Q4: How can the aqueous solubility of perylene derivatives be improved?
Several chemical modification strategies can enhance the water solubility of perylene derivatives:
-
Introduction of Ionic Groups: Attaching cationic groups (e.g., ammonium (B1175870) salts) or anionic groups (e.g., carboxylic, sulfonic, or phosphonic acids) can significantly improve aqueous solubility.[1][2]
-
Attachment of Non-ionic Polar Groups: Incorporating polar, non-ionic substituents like polyethylene (B3416737) glycol (PEG) or carbohydrate derivatives can also increase water solubility.[1]
-
Steric Hindrance: Introducing bulky substituents in the "bay area" of the perylene core can create steric hindrance that disrupts π-π stacking and reduces aggregation.[7]
Troubleshooting Guide: Solubility and Precipitation Issues
This guide addresses common problems encountered when preparing and using solutions of perylene derivatives for in vitro assays.
Problem 1: Precipitate forms immediately upon adding the stock solution to the cell culture medium.
-
Cause: This is the most frequent issue and is typically due to "solvent shock." When a highly concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium, the hydrophobic compound crashes out of the solution.[5]
-
Solutions:
-
Reduce Stock Concentration: Prepare a lower concentration stock solution (e.g., 5 mM or 10 mM instead of 100 mM) in DMSO. This minimizes the solvent shock upon dilution.[5]
-
Perform a Two-Step Dilution: First, create an intermediate dilution of the compound in warm (37°C) cell culture medium. Then, add this intermediate solution to the final culture volume.[5]
-
Increase Final Volume Gradually: Instead of adding a small volume of stock to a large volume of media, try adding the media to the stock solution in small, incremental amounts while gently mixing.
-
Warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the perylene derivative.[5]
-
Problem 2: The medium becomes cloudy or a precipitate forms over time in the incubator.
-
Cause: This may indicate issues with the compound's stability in the culture medium or interactions with media components over time.[5][8]
-
Solutions:
-
Media Component Interaction: Components in the media, such as calcium salts, can sometimes react to form insoluble precipitates.[8][9][10] If preparing custom media, ensure that components like CaCl2 and MgSO4 are added separately.[9]
-
Temperature Fluctuations: Repeated temperature changes (e.g., removing plates from the incubator frequently) can cause some media components and the dissolved compound to precipitate.[9] Minimize temperature shifts where possible.
-
Serum Content: Serum proteins can help to solubilize some hydrophobic compounds. If you are working in serum-free conditions, the likelihood of precipitation may increase. Consider if a low percentage of serum (e.g., 1-2%) is permissible for your experiment.[5]
-
pH Instability: Changes in the pH of the culture medium can affect the solubility of the compound. Ensure your incubator's CO2 levels are stable to maintain the correct pH of the medium.[9]
-
Data Presentation
Table 1: Solubility of Perylene and its Derivatives in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Perylene | Water | 0.0004 mg/L at 25°C | [6] |
| Perylene | Chloroform | Freely soluble | [6] |
| Perylene | Carbon Disulfide | Freely soluble | [6] |
| Perylene | Acetone | Slightly soluble | [6] |
| Perylene | Ethanol | Slightly soluble | [6] |
| Perylene Diimides (PDIs) | Dichloromethane | Soluble (with modifications) | [11] |
| PDI Derivatives | DMSO | Generally soluble | [12][13] |
Experimental Protocols
Protocol 1: Preparation of Perylene Derivative Stock and Working Solutions
This protocol describes a general method for preparing a stock solution in DMSO and subsequent dilution into cell culture media to minimize precipitation.
Materials:
-
Perylene derivative
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the perylene derivative in anhydrous DMSO.
-
Ensure the compound is completely dissolved. Gentle vortexing or brief sonication may be required.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
-
-
Two-Step Dilution for Working Solution:
-
Intermediate Dilution:
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
In a sterile tube, add 99 µL of pre-warmed complete cell culture medium.
-
Add 1 µL of the 10 mM stock solution to the medium.
-
Immediately mix gently by pipetting up and down. This creates a 100 µM intermediate solution.
-
-
Final Dilution:
-
Add the required volume of the 100 µM intermediate solution to your cell culture plate or flask containing pre-warmed medium to achieve the desired final concentration.
-
For example, to achieve a final concentration of 10 µM in a well containing 2 mL of medium, add 222 µL of the 100 µM intermediate solution.
-
Immediately and gently swirl the plate to ensure even distribution.
-
-
Visualizations
Signaling Pathway and Mechanism of Action
Perylene derivatives are broad-spectrum antivirals that target the lipid envelope of viruses.[14][15] Two primary mechanisms of action have been proposed: biophysical disruption of the viral membrane and photochemical generation of reactive oxygen species (ROS).[15][16][17]
Caption: Proposed antiviral mechanisms of perylene derivatives.
Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with perylene derivatives in vitro.
Caption: Troubleshooting workflow for perylene derivative solubility.
References
- 1. Water-soluble perylenediimides: design concepts and biological applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00754B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Perylene | C20H12 | CID 9142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 11. mwanglntuteam.cn [mwanglntuteam.cn]
- 12. Room temperature synthesis of perylene diimides facilitated by high amic acid solubility - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | Simple Perylene Diimide Cyclohexane Derivative With Combined CPL and TPA Properties [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cationic Perylene Antivirals with Aqueous Solubility for Studies In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing Pelirine Stability for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Pelirine for long-term experimental use. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity over time in aqueous solution. | Hydrolysis or Oxidation: this compound, as an indole (B1671886) alkaloid, may be susceptible to degradation in aqueous environments, especially at non-neutral pH or when exposed to oxygen. | 1. pH Optimization: Prepare solutions in a pH range of 6.0-7.5. Use buffers such as phosphate-buffered saline (PBS). 2. Use of Antioxidants: Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the stock solution, if compatible with the experimental system. 3. Degas Solvents: For sensitive experiments, degas aqueous solvents to remove dissolved oxygen. |
| Precipitation of this compound in culture media. | Poor Solubility: this compound is soluble in organic solvents like DMSO, but may precipitate when diluted into aqueous media.[1] | 1. Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO. 2. Stepwise Dilution: Perform serial dilutions, ensuring the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%). 3. Use of Solubilizing Agents: If precipitation persists, consider the use of pharmaceutically acceptable solubilizing agents like cyclodextrins, after validating their non-interference with the experiment. |
| Inconsistent experimental results with different batches of this compound solution. | Photodegradation or Temperature Instability: Exposure to light or frequent freeze-thaw cycles can degrade the compound. | 1. Light Protection: Store stock solutions and experimental setups in the dark or wrapped in aluminum foil. 2. Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. 3. Consistent Storage Temperature: Store stock solutions at -20°C or -80°C. Once thawed, keep on ice and use promptly. |
| Unexpected biological effects or artifacts. | Degradation Products: The degradation products of this compound may have their own biological activities, leading to confounding results. | 1. Purity Check: Regularly assess the purity of the stock solution using HPLC. 2. Fresh Preparations: For critical long-term experiments, prepare fresh dilutions from a new aliquot of the stock solution at regular intervals. |
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is an indole alkaloid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C21H26N2O3 | [] |
| Molecular Weight | 354.5 g/mol | [] |
| Melting Point | 130-131°C (in water/methanol) | [1][] |
| Boiling Point | 540.6 ± 50.0 °C (Predicted) | [1][] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Appearance | Powder | [] |
Q2: How should I prepare and store this compound stock solutions for maximum stability?
A2: For maximum stability, prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes in amber vials to protect from light and prevent repeated freeze-thaw cycles. Store these aliquots at -80°C.
Q3: What is the recommended solvent for this compound in cell-based assays?
A3: The recommended solvent for preparing the initial stock solution is DMSO. For cell-based assays, this stock solution should be serially diluted in the appropriate cell culture medium to the final working concentration. Ensure the final DMSO concentration is below the level of toxicity for your specific cell line, typically less than 0.5%.
Q4: How can I monitor the stability of this compound in my experimental conditions?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for monitoring the concentration and purity of this compound over time. This involves analyzing samples at different time points and under various conditions (e.g., temperature, pH) to quantify the parent compound and detect any degradation products.
Q5: Are there any known signaling pathways affected by this compound that I should be aware of?
A5: Yes, this compound has been shown to ameliorate murine dextran (B179266) sulphate sodium (DSS)-induced ulcerative colitis by regulating the MAPKs and NF-κB pathways in dendritic cells.[] Specifically, it has been observed to inhibit the activation of these pathways.[]
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound Quantification
This protocol provides a general framework for developing an HPLC method to assess this compound stability. The exact parameters may need to be optimized for your specific equipment and experimental setup.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
-
Mobile Phase Preparation:
-
A common mobile phase for indole alkaloids is a gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Example Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
-
Standard and Sample Preparation:
-
Standard Curve: Prepare a series of known concentrations of this compound in the appropriate solvent (e.g., DMSO, then diluted in mobile phase) to create a standard curve.
-
Stability Samples: At specified time points during your experiment, collect aliquots of your this compound-containing solution. Dilute these samples with the mobile phase to fall within the range of your standard curve.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (this would need to be determined, but a common range for indole alkaloids is 220-280 nm).
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate the peak area of this compound in your samples.
-
Use the standard curve to calculate the concentration of this compound at each time point.
-
A decrease in the main this compound peak area and the appearance of new peaks over time indicate degradation.
-
Visualizations
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Addressing False Positives in Pelirine Biological Assays
This technical support center provides troubleshooting guidance for researchers working with Pelirine, a natural alkaloid compound. The information is designed to help identify and mitigate common causes of false positives in biological assays, ensuring data accuracy and reliability in drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural compound classified as an alkaloid.[] Research suggests that it may play a role in regulating inflammatory pathways, specifically the MAPKs and NF-κB signaling pathways in dendritic cells.[] It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-17.[]
Q2: What are the common causes of false positives when screening natural products like this compound?
False positives in high-throughput screening (HTS) are common and can arise from various compound-dependent interferences.[2] For natural products like this compound, common issues include:
-
Compound Aggregation: At certain concentrations, compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[3]
-
Autofluorescence: Many natural products are inherently fluorescent, which can interfere with fluorescence-based assays.[2][4]
-
Redox Activity: Compounds that can easily undergo oxidation-reduction reactions can interfere with assays that rely on redox-sensitive reporters.[3]
-
Luciferase Inhibition: Some compounds directly inhibit luciferase enzymes, a common reporter in cell-based assays, leading to a false signal.[2][3]
-
Pan-Assay Interference Compounds (PAINS): this compound, as a natural product, may have substructures that are known to be frequent hitters in many assays through non-specific mechanisms.[5][6]
-
Metal Impurities: Contamination with metal ions, such as zinc, from the synthesis or purification process can cause false-positive signals.[7][8]
Q3: How can I validate a "hit" from a primary screen to ensure it's not a false positive?
Hit validation is a critical step to eliminate artifacts. A typical validation workflow involves a series of secondary and orthogonal assays:[9][10]
-
Re-testing: Confirm the activity with a freshly prepared sample of this compound.[11]
-
Dose-Response Curve: Generate a dose-response curve to confirm the activity is concentration-dependent.
-
Orthogonal Assays: Use a different assay with an alternative detection method to confirm the biological activity. For example, if the primary assay was fluorescence-based, use a luminescence-based or label-free method.[5][9]
-
Counter-Screens: Perform assays to specifically check for common interference mechanisms (e.g., an assay without the target protein to check for non-specific interactions).[2]
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) can confirm direct binding of the compound to the target protein.[5][12]
Troubleshooting Guides
This section provides guidance on specific issues that may arise during this compound biological assays.
Issue 1: High background or variable results in fluorescence-based assays.
-
Possible Cause: Intrinsic fluorescence of this compound. Natural products often exhibit autofluorescence, which can mask the true signal from the assay.[2][4]
-
Troubleshooting Steps:
-
Measure Compound Fluorescence: Run a control plate with this compound alone in the assay buffer to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Use a Different Detection Method: If autofluorescence is significant, switch to an orthogonal assay with a different readout, such as a luminescence-based assay or a label-free method like SPR.[5]
-
Optimize Assay Conditions: Adjusting the pH or buffer composition can sometimes reduce compound fluorescence.
-
Issue 2: Apparent inhibition is not reproducible with a fresh sample of this compound.
-
Possible Cause 1: Compound instability or degradation.[11]
-
Troubleshooting Steps:
-
Use Fresh Samples: Always use freshly prepared solutions of this compound for experiments.
-
Assess Stability: Investigate the stability of this compound under your specific assay and storage conditions.
-
-
Possible Cause 2: Compound aggregation. Small molecules can form aggregates at higher concentrations, leading to non-specific inhibition.[3]
-
Troubleshooting Steps:
-
Include Detergent: Re-run the assay with a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the inhibitory activity disappears, it was likely due to aggregation.[11]
-
Visual Inspection: Check for any visible precipitation of the compound in the assay wells.[11]
-
Issue 3: this compound shows activity in multiple, unrelated assays.
-
Possible Cause: this compound may be a Pan-Assay Interference Compound (PAIN). PAINS are compounds that appear as hits in numerous assays due to non-specific interactions.[6]
-
Troubleshooting Steps:
-
Check PAINS Databases: Compare the structure of this compound against known PAINS databases.
-
Perform Orthogonal Assays: Confirmation of activity in multiple, mechanistically distinct assays is necessary to rule out non-specific effects.[5]
-
Data Presentation
Table 1: Example of Autofluorescence Interference
| Compound | Concentration (µM) | Fluorescence Signal (Assay with Target) | Fluorescence Signal (Compound Only) | Corrected Signal | % Inhibition |
| Control | 0 | 1000 | 0 | 1000 | 0% |
| This compound | 10 | 800 | 300 | 500 | 50% |
| This compound | 20 | 700 | 350 | 350 | 65% |
| This compound | 40 | 600 | 400 | 200 | 80% |
Table 2: Effect of Detergent on Compound Aggregation
| Compound | Concentration (µM) | % Inhibition (- Triton X-100) | % Inhibition (+ 0.01% Triton X-100) |
| This compound | 10 | 55% | 5% |
| This compound | 20 | 70% | 8% |
| This compound | 40 | 85% | 12% |
| True Inhibitor | 10 | 60% | 58% |
Visualizations
Caption: A workflow for validating hits from a primary screen.
Caption: Common mechanisms of assay interference by test compounds.
Caption: A simplified diagram of the NF-κB signaling pathway.
References
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 10. Hit Identification and Validation Services | Oncodesign Services [oncodesign-services.com]
- 11. benchchem.com [benchchem.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Pelirine Assay & Natural Compounds
Welcome to the technical support center for the Pelirine assay. This resource is designed for researchers, scientists, and drug development professionals who are utilizing natural compounds in their experiments and may be encountering assay interference. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify and mitigate common issues, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of interference in the this compound assay when screening natural products?
A1: Interference in biochemical assays by natural products is a common issue and can stem from several mechanisms:
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Compound Aggregation: At certain concentrations, some compounds can form aggregates that non-specifically sequester and inhibit enzymes, leading to false-positive results. This is a significant source of error in high-throughput screening (HTS).[1][2][3]
-
Chemical Reactivity: Natural products often contain reactive functional groups (e.g., catechols, quinones, aldehydes) that can covalently modify amino acid residues on the target protein, causing irreversible inhibition.[1][4]
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Redox Activity: Phenolic and quinone-like structures, which are common in natural products, can engage in redox cycling. This process can generate reactive oxygen species like hydrogen peroxide, which can interfere with assay components and readouts.[1][2][5]
-
Pan-Assay Interference Compounds (PAINS): Certain chemical substructures are known to be "frequent hitters" in various assays due to non-specific interactions. Natural products containing these PAINS motifs are a common source of misleading results.[1][6][7]
-
Optical Interference: Colored or fluorescent natural compounds can interfere with absorbance- or fluorescence-based assay readouts, leading to artificially high or low signals.[2][4]
-
Metal Chelation: Natural products with metal-chelating properties can inactivate metalloenzymes or disrupt processes that rely on metal ions.[1][2][4]
-
Membrane Disruption: In cell-based assays, surfactant-like natural products such as saponins (B1172615) can disrupt cell membranes, leading to non-specific cytotoxicity.[1][5]
Q2: My natural product extract is showing activity in multiple, unrelated assays. What is the likely cause?
A2: This phenomenon, often termed "promiscuous inhibition," strongly suggests assay interference rather than specific biological activity.[1] The underlying cause is likely one of the non-specific mechanisms mentioned in Q1, such as compound aggregation or the presence of a PAINS scaffold.[1] Such compounds are sometimes referred to as Invalid Metabolic Panaceas (IMPs) when they are natural products that appear to have a broad range of biological activities that are later discovered to be artifacts.[3]
Q3: How can I proactively design my this compound assay to minimize interference from natural products?
A3: Thoughtful assay design can significantly reduce the impact of interfering compounds.[1] Key strategies include:
-
Inclusion of Detergents: Adding a non-ionic detergent like 0.01% Triton X-100 or Tween-20 to the assay buffer can help prevent the formation of compound aggregates.[1]
-
Addition of Scavenging Agents: For assays sensitive to redox-active compounds, including a reducing agent like dithiothreitol (B142953) (DTT) at 1-5 mM can mitigate interference from electrophilic compounds.[1][8]
-
Use of Control Compounds: During assay development, include known aggregators and PAINS to assess your assay's susceptibility to these types of interference.[1]
-
Orthogonal Assays: Plan to confirm primary hits using a secondary, orthogonal assay that has a different detection method or principle.[1][9][10]
Troubleshooting Guides
Issue 1: Suspected False-Positive Due to Compound Aggregation
If you suspect a hit from your screen is a false positive caused by compound aggregation, follow this troubleshooting workflow.
Experimental Protocol: Detergent Sensitivity Assay
This protocol helps determine if the observed activity of a compound is dependent on aggregation.[1]
-
Prepare Buffers: Prepare two sets of your standard this compound assay buffer: one without any detergent and one containing 0.01% (v/v) Triton X-100.
-
Compound Dilution: Prepare serial dilutions of your hit compound in both the detergent-free and detergent-containing buffers.
-
Run Assay: Perform your standard this compound assay protocol in parallel using both sets of compound dilutions.
-
Data Analysis: Generate dose-response curves and calculate the IC50 value for the compound in each condition. A significant rightward shift (increase) in the IC50 value in the presence of detergent suggests that the compound's activity is at least partially due to aggregation.[1]
Data Interpretation: IC50 Shift with Detergent
| IC50 Fold Change (+Detergent / -Detergent) | Interpretation | Recommended Action |
| > 10-fold increase | Strong evidence for aggregation-based inhibition.[1] | Deprioritize compound or re-test derivatives. |
| 2 to 10-fold increase | Possible aggregation; warrants further investigation.[1] | Investigate with orthogonal assays. |
| No significant change | Aggregation is not the primary mechanism of inhibition.[1] | Proceed with other troubleshooting steps if needed. |
Issue 2: Suspected Interference from Redox-Active or Thiol-Reactive Compounds
Phenolic and quinone-like structures common in natural products can interfere with assays through redox cycling or by reacting with cysteine residues in the target protein.[1] Use the following guide to identify and mitigate this issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 10. drugtargetreview.com [drugtargetreview.com]
Pelirine Technical Support Center: In Vivo Protocol Refinement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using Pelirine, a selective NLRP3 inflammasome inhibitor, in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. Its mechanism involves directly binding to the NACHT domain of the NLRP3 protein, which prevents ATP hydrolysis and subsequent ASC oligomerization, a critical step in inflammasome assembly.[1] This blockade inhibits the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][3] Unlike some inhibitors, this compound does not affect the priming step of NLRP3 activation or the activation of other inflammasomes like AIM2 or NLRC4.[2][4]
Q2: What is the purity and formulation of the supplied this compound?
A2: The supplied this compound is a crystalline solid with a purity of >99% as determined by HPLC. It is supplied as a powder and requires solubilization in an appropriate vehicle before in vivo administration. Due to its hydrophobic nature, this compound has low aqueous solubility.
Q3: How should I store and handle this compound?
A3: this compound powder should be stored at -20°C, protected from light and moisture. For short-term storage (up to one week), a stock solution in 100% DMSO can be kept at -20°C. Avoid repeated freeze-thaw cycles.
Q4: Is this compound effective across different species?
A4: this compound has demonstrated efficacy in murine models.[5] However, species-specific activity can be a characteristic of NLRP3 inhibitors.[5] It is recommended to confirm activity in cells from the target species in vitro before commencing extensive in vivo studies.
Troubleshooting Guide
Q1: I am having trouble dissolving this compound for my in vivo study. What vehicle should I use?
A1: This is a common challenge due to this compound's poor water solubility.[6] A tiered approach to vehicle selection is recommended. Start with simple co-solvent systems and progress to more complex formulations if needed. A vehicle should be chosen that is non-toxic and has minimal biological effects.[7] Always include a vehicle-only control group in your experiments to account for any effects of the delivery medium.[7]
Recommended Vehicle Formulations (for Intraperitoneal - IP Injection)
| Vehicle Composition | Max this compound Conc. (mg/mL) | Notes |
|---|---|---|
| 5% DMSO, 40% PEG400, 55% Saline | 5 mg/mL | A common starting formulation for many poorly soluble compounds.[8][9] |
| 10% DMSO, 90% Corn Oil | 10 mg/mL | Suitable for lipophilic compounds; may have slower absorption. Not for IV use.[9] |
| 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline | 2 mg/mL | Cyclodextrins can enhance aqueous solubility for parenteral administration.[7] |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in Saline | Suspension | If a stable solution is not achievable, a suspension can be used for oral gavage.[7] |
To prepare the solution: First, dissolve this compound powder in DMSO. Then, slowly add the other components (e.g., PEG400, Saline) while vortexing to prevent precipitation.[10] Gentle warming and sonication can aid dissolution.[10]
Q2: My animals are showing signs of toxicity (e.g., weight loss, lethargy) even in the vehicle control group. What should I do?
A2: Vehicle-induced toxicity can confound results.[7] This is often observed with high concentrations of co-solvents like DMSO.[8]
-
Conduct a Pilot Tolerability Study: Before your main experiment, administer the vehicle alone to a small group of animals and monitor them for adverse effects for several days.[7]
-
Reduce Co-solvent Concentration: Try to lower the percentage of DMSO or other organic solvents in your final formulation. The final DMSO concentration should ideally be below 10%.[10]
-
Switch Vehicle Type: If toxicity persists, consider a different vehicle system from the table above, such as a cyclodextrin-based or oil-based formulation.[9][11]
Q3: I am not observing the expected anti-inflammatory effect of this compound in my LPS challenge model. What could be the reason?
A3: Several factors could contribute to a lack of efficacy. A systematic approach to troubleshooting is recommended.
-
Confirm Formulation Integrity: Ensure this compound is fully dissolved and has not precipitated out of solution before injection. Visually inspect the solution for clarity.
-
Check Pharmacokinetics: The dose might be too low, or the compound could be clearing too rapidly to have an effect.[12] A pilot pharmacokinetic study is advised to determine the half-life (t1/2), peak plasma concentration (Cmax), and overall exposure (AUC).[13][14]
-
Verify Dosing and Timing: The timing of this compound administration relative to the inflammatory challenge is critical. For an acute model like LPS-induced inflammation, this compound should typically be administered 30-60 minutes before the LPS challenge.[14]
-
Assess LPS Potency: Ensure the batch of lipopolysaccharide (LPS) is potent and induces a robust inflammatory response in your control animals. Cytokine levels (e.g., IL-1β, TNF-α) should be significantly elevated in the LPS + Vehicle group compared to naive controls.[15][16]
Data Presentation
Table 1: Recommended Starting Doses for this compound in Murine Models
| Route of Administration | Dose Range (mg/kg) | Dosing Frequency | Notes |
| Intraperitoneal (IP) | 10 - 50 mg/kg | Single dose | Recommended for acute inflammation models like LPS challenge. |
| Oral Gavage (PO) | 20 - 100 mg/kg | Once daily | Higher dose needed due to potential for lower oral bioavailability. |
| Intravenous (IV) | 1 - 5 mg/kg | Single dose | For pharmacokinetic studies to determine 100% bioavailability. |
Table 2: Representative Pharmacokinetic Parameters of this compound in Mice
The following data were generated from a single-dose study in male C57BL/6 mice. These values can vary based on strain, sex, and vehicle used.[13][14]
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t1/2) (hr) | Bioavailability (F%) |
| IV | 2 | 1850 | 0.08 | 2500 | 1.8 | 100% |
| IP | 20 | 2100 | 0.5 | 7500 | 2.1 | ~60% |
| PO | 50 | 1500 | 1.0 | 6250 | 2.5 | ~20% |
Experimental Protocols
Detailed Protocol: LPS-Induced Acute Systemic Inflammation Model in Mice
This protocol is designed to assess the in vivo efficacy of this compound in inhibiting the systemic inflammatory response induced by lipopolysaccharide (LPS).[15][17][18]
Objective: To measure the effect of this compound on LPS-induced pro-inflammatory cytokine production (IL-1β, TNF-α) in mice.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline)
-
Lipopolysaccharide (LPS) from E. coli O127:B8 (Sigma-Aldrich or equivalent)
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory equipment (syringes, needles, collection tubes, etc.)
Methodology:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.[14] House them in a controlled environment with free access to food and water.
-
Preparation of Reagents:
-
Prepare this compound dosing solution in the chosen vehicle at the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 10 mL/kg injection volume).
-
Prepare LPS solution in sterile saline at a concentration of 0.1 mg/mL (for a 1 mg/kg dose).
-
-
Experimental Groups (n=8 per group):
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Group 1 (Naive): Saline (IP) -> Saline (IP)
-
Group 2 (Vehicle Control): Vehicle (IP) -> LPS (IP)
-
Group 3 (this compound Low Dose): 10 mg/kg this compound (IP) -> LPS (IP)
-
Group 4 (this compound High Dose): 30 mg/kg this compound (IP) -> LPS (IP)
-
-
Dosing Procedure:
-
Administer this compound or Vehicle via intraperitoneal (IP) injection. The injection volume should be consistent across all animals (e.g., 10 mL/kg).
-
Wait for 60 minutes to allow for drug absorption and distribution.[14]
-
Administer LPS (1 mg/kg) or Saline via IP injection to the appropriate groups.
-
-
Sample Collection:
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
-
Cytokine Analysis:
-
Quantify the concentrations of IL-1β and TNF-α in the plasma samples using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean cytokine concentrations for each group.
-
Perform statistical analysis (e.g., one-way ANOVA with a post-hoc test) to compare the this compound-treated groups to the Vehicle Control group. A p-value < 0.05 is typically considered significant.
-
Mandatory Visualization
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 5. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]
- 16. criver.com [criver.com]
- 17. researchgate.net [researchgate.net]
- 18. Peripheral Lipopolysaccharide (LPS) challenge promotes microglial hyperactivity in aged mice that is associated with exaggerated induction of both pro-inflammatory IL-1β and anti-inflammatory IL-10 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
enhancing Pelirine bioavailability for oral administration
Technical Support Center: Enhancing Oral Bioavailability
Disclaimer: Initial searches for the compound "Pelirine" did not yield information on a specific pharmaceutical or chemical agent. The results primarily refer to a type of garment. Therefore, this guide has been constructed to address the common challenges of enhancing the oral bioavailability of poorly soluble compounds, using representative indole (B1671886) alkaloids and other relevant molecules (e.g., Piperine (B192125), Ibogaine) as illustrative examples. Researchers working with a novel or proprietary compound named this compound will find the principles, troubleshooting steps, and experimental designs directly applicable to their work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons a compound like an indole alkaloid might have low oral bioavailability?
Low oral bioavailability for indole alkaloids and similar compounds typically stems from several factors:
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Poor Aqueous Solubility: Many alkaloids are lipophilic and do not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.
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Extensive First-Pass Metabolism: After absorption from the gut, the compound passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism by enzymes in the gut wall and liver (primarily Cytochrome P450 enzymes like CYP3A4 and CYP2D6) can drastically reduce the amount of active drug. For example, Ibogaine (B1199331) is extensively metabolized to its primary metabolite, noribogaine, by CYP2D6 in the gut wall and liver.[1][2]
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Efflux by Transporters: P-glycoprotein (P-gp) is a prominent efflux transporter in the intestinal epithelium that actively pumps absorbed drugs back into the gut lumen, limiting net absorption.
-
Chemical Instability: The compound may be unstable in the harsh acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.
Q2: What are the main strategies to overcome these bioavailability challenges?
There are three main approaches that can be used independently or in combination:
-
Solubility Enhancement: Increasing the dissolution rate and concentration of the drug in the GI tract. Techniques include nanoformulations (nanosuspensions, nanostructured lipid carriers), solid dispersions, and self-emulsifying drug delivery systems (SEDDS).[3]
-
Permeability Enhancement: Improving the drug's ability to cross the intestinal membrane. This can involve the use of permeation enhancers or lipid-based formulations that facilitate transcellular or paracellular transport.
-
Metabolism/Efflux Inhibition: Co-administering the drug with an inhibitor of key metabolic enzymes (e.g., CYP3A4) or efflux transporters (e.g., P-gp). Piperine is a well-known natural bioenhancer that can inhibit CYP3A4 and P-gp.[4]
Troubleshooting Experimental Issues
Q1: My in vitro dissolution test shows very slow and incomplete release of my compound from its formulation. What should I do?
-
Problem: This indicates a solubility-limited formulation. The drug is not being released into the dissolution medium at a sufficient rate or extent.
-
Troubleshooting Steps:
-
Particle Size Reduction: Is your compound micronized? If not, reducing the particle size via milling or high-pressure homogenization increases the surface area for dissolution. For greater improvement, consider formulating a nanosuspension. A study on a Piper nigrum nanosuspension demonstrated a significantly better dissolution rate compared to a coarse suspension.[5]
-
Amorphous Conversion: Crystalline forms are often less soluble than amorphous forms. Consider creating an amorphous solid dispersion by embedding the drug in a polymer matrix (e.g., PVP, HPMC).
-
Lipid-Based Formulations: For highly lipophilic compounds (high LogP), lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. A SEDDS formulation of piperine showed significantly higher in vitro dissolution rates than standard capsules.[3]
-
Q2: My compound has good solubility and permeability (in vitro), but the plasma concentrations (Cmax and AUC) from my rat pharmacokinetic (PK) study are still very low. What is the likely cause?
-
Problem: This classic discrepancy between in vitro and in vivo results often points to high first-pass metabolism or active efflux.
-
Troubleshooting Steps:
-
Investigate Metabolism:
-
Liver Microsome Assay: Perform an in vitro assay with human or rat liver microsomes to determine the metabolic stability of your compound. A short half-life in this assay suggests rapid metabolism.
-
Identify Metabolites: Analyze the plasma from your PK study using LC-MS/MS to identify and quantify major metabolites. Ibogaine, for instance, is rapidly converted to noribogaine.[2]
-
-
Investigate Efflux:
-
Caco-2 Permeability Assay: Use a Caco-2 cell monolayer model to measure bidirectional transport (apical-to-basolateral vs. basolateral-to-apical). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp.
-
-
Solution-Oriented Experiments:
-
Co-administer an Inhibitor: Conduct a new PK study where you co-administer your compound with a known inhibitor. For CYP3A4, use ketoconazole. For P-gp, use verapamil (B1683045) or piperine. A significant increase in AUC would confirm the involvement of that pathway. Studies have shown piperine enhances the bioavailability of various drugs by inhibiting metabolism.[6][7][8]
-
-
Q3: The results from my animal PK studies are highly variable between subjects. How can I reduce this variability?
-
Problem: High inter-subject variability can mask the true effect of a formulation and requires a larger number of animals to achieve statistical significance.
-
Troubleshooting Steps:
-
Control Food Intake: Ensure all animals are fasted for a consistent period before dosing, as food can significantly and erratically affect GI physiology and drug absorption.
-
Standardize Dosing Technique: For oral gavage, ensure the technique is consistent to avoid accidental dosing into the lungs or causing stress, which can alter gut motility.
-
Consider the Formulation: Is the drug suspended or dissolved in the vehicle? Suspensions can settle, leading to inconsistent dosing. Ensure the suspension is homogenous before dosing each animal. A solution or a stable nano-formulation (like a SEDDS) will provide more consistent dosing.
-
Check for Gender Differences: Some compounds exhibit sex-specific pharmacokinetics. For example, the bioavailability of ibogaine in rats was found to be approximately two-fold higher in females than in males.[9][10] Analyze data for male and female animals separately.
-
Quantitative Data Summary
Table 1: Example Pharmacokinetic Parameters of Indole Alkaloids (Oral Administration)
| Compound | Species | Dose | Cmax (Peak Plasma Conc.) | Tmax (Time to Peak) | Key Notes |
|---|---|---|---|---|---|
| Ibogaine | Human | 500-1000 mg | ~1 µg/mL | ~2 hours | Extensive first-pass metabolism to noribogaine.[1][2] |
| Piperine | Human | 100 mg (in SHT remedy) | 3.77 µg/mL | - | A secondary peak suggests possible enterohepatic recirculation.[11] |
| Piperine | Human | 200 mg (in SHT remedy) | 6.59 µg/mL | - | Dose-dependent increase in Cmax observed.[11] |
Table 2: Enhancement of Piperine Bioavailability with Advanced Formulations
| Formulation Strategy | Animal Model | Key Pharmacokinetic Change | Fold Increase in Bioavailability (AUC) |
|---|---|---|---|
| Nanosuspension vs. Coarse Suspension | Rat | Cmax and AUC significantly increased | 3.65-fold |
| SEDDS vs. Self-prepared Capsules | Rat | Cmax and AUC significantly increased | 5.2-fold (Relative Bioavailability: 625.74%) |
Experimental Protocols
Protocol 1: Preparation of an Optimized Nanosuspension (via Nanoprecipitation)
This protocol is adapted from a method used for enhancing the bioavailability of Piper nigrum extract.[5]
-
Materials: Bioactive compound (e.g., this compound), stabilizer (e.g., Hydroxypropyl methylcellulose (B11928114) - HPMC), organic solvent (e.g., acetone), anti-solvent (e.g., deionized water).
-
Optimization (Response Surface Methodology):
-
Identify critical parameters: e.g., drug concentration, stabilizer concentration, and anti-solvent to solvent ratio.
-
Use a statistical design (e.g., Central Composite Design) to define experimental runs with varying parameter levels.
-
The goal is to find the optimal combination that produces the desired particle size (~150-250 nm) and Polydispersity Index (PDI < 0.3).
-
-
Optimized Formulation Procedure:
-
Dissolve the bioactive compound in the selected organic solvent to form the solvent phase.
-
Dissolve the stabilizer in deionized water to form the anti-solvent phase.
-
Inject the solvent phase into the anti-solvent phase under constant magnetic stirring at a controlled rate.
-
Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.
-
Characterize the resulting nanosuspension for particle size, PDI, and zeta potential.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Subjects: Male or female Sprague-Dawley or Wistar rats (e.g., 200-250 g).
-
Acclimatization & Fasting: Acclimatize animals for at least one week. Fast animals overnight (e.g., 12 hours) before dosing, with free access to water.
-
Grouping: Divide animals into groups (n=6 per group), e.g.:
-
Group 1: Control (Compound in simple suspension, e.g., 0.5% CMC-Na).
-
Group 2: Test Formulation (e.g., Compound as nanosuspension or SEDDS).
-
Group 3 (Optional): IV administration for absolute bioavailability calculation.
-
-
Administration: Administer the formulations orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (~0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples (e.g., 4000 rpm for 10 min) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of the compound in plasma.
-
Precipitate plasma proteins (e.g., with acetonitrile), centrifuge, and inject the supernatant for analysis.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key parameters like Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf, and T₁/₂.
-
Statistical Analysis: Compare the parameters between the control and test groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: General workflow for investigating and enhancing oral bioavailability.
Caption: Troubleshooting decision tree for low in vivo bioavailability.
Caption: Key barriers limiting oral drug bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anti-Addiction Drug Ibogaine and the Heart: A Delicate Relation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5744161A - Use of piperine as a bioavailability enhancer - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Piperine on the Pharmacokinetics and Pharmacodynamics of Glimepiride in Normal and Streptozotocin - Induced Diabetic Rats | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 11. Pharmacokinetics of piperine after oral administration of Sahastara remedy capsules in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Pelirine Cytotoxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with the novel investigational compound, Pelirine.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity with this compound across multiple, unrelated cell lines, even at low micromolar concentrations. What could be the cause?
A1: High, non-specific cytotoxicity can stem from several factors unrelated to the compound's intended biological activity. A primary suspect is poor compound solubility at high concentrations, leading to precipitation. These precipitates can cause physical damage to cells or interfere with assay readouts. Additionally, the purity of the this compound batch should be verified, as cytotoxic contaminants can lead to misleading results. Finally, ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically < 0.1%), as the vehicle itself can induce cell death.[1]
Q2: Our IC50 values for this compound cytotoxicity vary significantly between experiments. How can we improve reproducibility?
A2: Poor reproducibility in cytotoxicity assays is often linked to inconsistent experimental conditions. Key factors to standardize include:
-
Cell Health and Passage Number: Use cells from a consistent, narrow range of passage numbers. Always ensure cell viability is greater than 95% before seeding.[1]
-
Seeding Density: Optimize and strictly control the initial cell seeding density. Overly confluent or sparse cultures can respond differently to cytotoxic agents.[1]
-
Reagent Quality: Use fresh, high-quality culture media and assay reagents.
-
Compound Storage: Ensure proper storage of this compound stock solutions to prevent degradation, and be mindful of potential evaporation of solvents like DMSO from diluted drug plates, which can alter the effective concentration.[2]
Q3: We observe a significant difference in this compound's cytotoxicity when we alter the serum concentration in our culture medium. Why does this happen?
A3: This phenomenon is common and often related to high protein binding. Serum proteins, particularly albumin, can bind to this compound, sequestering it and reducing the free fraction of the compound available to interact with the cells.[1] This leads to an apparent decrease in cytotoxicity (higher IC50) at higher serum concentrations. It is crucial to characterize this effect, as it can help in correlating in vitro data with future in vivo studies.
Q4: Our MTT assay results suggest high cytotoxicity, but an LDH release assay shows minimal cell death. Which result should we trust?
A4: Discrepancies between different viability assays are common because they measure distinct cellular endpoints.[3]
-
MTT/Resazurin Assays: These colorimetric or fluorometric assays measure metabolic activity.[4][5][6] A reduction in signal indicates metabolic dysfunction, which can be a marker of cytotoxicity but can also reflect a cytostatic effect (inhibition of proliferation) without cell death.
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH), an enzyme that leaks from cells with compromised membrane integrity, which is a hallmark of necrosis or late-stage apoptosis.[7]
Neither result is necessarily "wrong." Using multiple assays that probe different mechanisms—such as metabolic activity, membrane integrity, and apoptosis (e.g., Caspase-Glo)—provides a more complete and reliable picture of this compound's cellular impact.[3]
Troubleshooting Guide: Common Issues with this compound
This guide provides actionable solutions to specific problems you may encounter during your experiments with this compound.
| Issue Observed | Potential Cause | Suggested Action & Rationale | Expected Outcome |
| High cytotoxicity across multiple, unrelated cell lines (IC50 < 1 µM) | Compound insolubility and precipitation at high concentrations, leading to physical cell damage or assay interference.[1] | 1. Visually inspect wells for precipitate under a microscope.2. Measure this compound's solubility in the specific culture medium being used.3. Lower the solvent concentration (e.g., DMSO < 0.1%).4. Incorporate serum proteins which can help solubilize the compound.[1] | More consistent, dose-dependent cytotoxicity that reflects true biological activity. |
| Cytotoxicity varies significantly between experiments | Inconsistent cell health, passage number, or seeding density.[1] | 1. Use cells within a consistent passage number range .2. Ensure >95% viability before seeding.3. Optimize and standardize cell seeding density to avoid overgrowth or sparseness.[1] | Increased reproducibility of IC50 values. |
| This compound is more cytotoxic in low-serum or serum-free media | High protein binding of the compound. Serum proteins sequester this compound, reducing the free fraction available to interact with cells. | 1. Test cytotoxicity in a serum concentration gradient (e.g., 1%, 5%, 10% FBS).2. Quantify protein binding using techniques like equilibrium dialysis. | A clearer understanding of how serum affects compound potency, which is crucial for in vitro-in vivo correlation. |
| Discrepancy between viability assays (e.g., MTT vs. LDH) | Different mechanisms of cell death are being measured. MTT measures metabolic activity, while LDH measures membrane integrity.[3][7] | 1. Perform a time-course experiment to understand the kinetics of cell death.2. Use a multi-parametric approach by including an apoptosis assay (e.g., Caspase-3/7 activity). | A more complete picture of the cytotoxic mechanism (e.g., apoptosis vs. necrosis) and a clearer distinction between cytotoxic and cytostatic effects. |
| Edge effects observed in multi-well plates | Evaporation of medium from outer wells during extended incubations (>24 hours), leading to increased compound concentration.[8] | 1. Use only the inner wells of the assay plate for experimental conditions.2. Fill the outer wells with sterile PBS or water to create a humidity barrier.3. Ensure proper incubator humidification . | More consistent and reliable data across the entire plate. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product by mitochondrial dehydrogenases.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[1]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[9]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[9]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.[9]
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates (use opaque-walled plates for fluorescence-based kits)
-
This compound stock solution
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Controls: Include the following controls: no-cell (medium only), vehicle-treated (spontaneous LDH release), and maximum LDH release (cells treated with a lysis buffer provided in the kit).[8]
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate (if cells are in suspension) or directly transfer a portion of the supernatant (for adherent cells) to a new assay plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 15-30 minutes), protected from light.
-
Readout: Measure the absorbance or fluorescence according to the kit's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the spontaneous release from all values and dividing the experimental release by the maximum release.
Visualizations
Experimental Workflow for Mitigating Cytotoxicity
Caption: Workflow for troubleshooting and mitigating this compound cytotoxicity.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Potential intrinsic apoptosis pathway activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Optimizing resazurin-based viability assays for P-MSC/TER308 cell line to enhance results reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Pelirine and Other Anti-inflammatory Alkaloids Targeting Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of various alkaloids, with a special focus on Pelirine and its putative mechanism of action in comparison to well-documented alkaloids such as Berberine, Piperine (B192125), and Peiminine. While information on this compound is emerging, this document compiles available data and places it in the context of established anti-inflammatory compounds that modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Introduction to this compound: An Emerging Anti-inflammatory Alkaloid
This compound is an alkaloid isolated from plants of the Rauvolfia genus, such as Rauvolfia verticillata. Preliminary information from commercial suppliers suggests that this compound exhibits significant anti-inflammatory activity. It is purported to ameliorate murine dextran (B179266) sulphate sodium (DSS)-induced ulcerative colitis by regulating the MAPK and NF-κB pathways in dendritic cells. It has also been claimed to inhibit the production of pro-inflammatory cytokines TNF-α and IL-17. However, it is critical to note that at the time of this publication, detailed peer-reviewed experimental data and protocols for these specific effects of this compound are not widely available in the public scientific literature. The information presented here is based on preliminary claims and warrants further independent scientific validation.
Comparative Analysis of Anti-inflammatory Alkaloids
The following table summarizes the anti-inflammatory effects of this compound (based on available claims) and compares them with the experimentally verified activities of Berberine, Piperine, and Peiminine. The focus is on their impact on the NF-κB and MAPK signaling pathways and the production of key inflammatory mediators.
| Alkaloid | Source | In Vitro/In Vivo Model | Effect on NF-κB Pathway | Effect on MAPK Pathway | Effect on Inflammatory Mediators | Reference |
| This compound (putative) | Rauvolfia verticillata | Murine DSS-induced colitis model; Bone-marrow-derived dendritic cells (DCs) | Claimed to inhibit NF-κB pathway activation and p65 expression. | Claimed to inhibit MAPK pathway activation. | Claimed to reduce TNF-α and IL-17 production. | [1][2] |
| Berberine | Coptis chinensis, Phellodendron chinense | LPS-induced porcine intestinal epithelial cells (IPEC-J2); Human monocytic (THP-1) cells. | Inhibits IκBα degradation and p65 phosphorylation, leading to reduced NF-κB activation. | Inhibits the phosphorylation of p38, JNK, and ERK1/2. | Reduces the expression of TNF-α, IL-1β, and IL-6. | [3][4][5][6][7] |
| Piperine | Piper nigrum, Piper longum | LPS-induced RAW264.7 macrophages; S. aureus-induced endometritis in mice. | Inhibits the phosphorylation of IκBα and p65, preventing NF-κB activation. | Suppresses the phosphorylation of p38, JNK, and ERK. | Attenuates the production of TNF-α, IL-1β, and IL-6, and increases IL-10. | [1][8][9] |
| Peiminine | Fritillaria species | LPS-induced RAW264.7 macrophages; C. acnes-induced inflammation in mice. | Suppresses the activation of NF-κB. | Does not affect the activation of JNK, ERK, and p38 MAPK in C. acnes model, but inhibits ERK1/2 and p38 in LPS-induced mastitis model. | Inhibits the expression of pro-IL-1β, COX-2, TNF-α, and IL-6. | [10][11] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.
NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway and points of inhibition by alkaloids.
MAPK Signaling Pathway
Caption: MAPK signaling pathway and points of inhibition by alkaloids.
General Experimental Workflow
Caption: General workflow for in vitro and in vivo anti-inflammatory studies.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of anti-inflammatory alkaloids.
In Vivo: Dextran Sulphate Sodium (DSS)-Induced Colitis in Mice
-
Animal Model: 8-10 week old C57BL/6 mice are typically used.
-
Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 7 consecutive days. For chronic colitis models, cycles of DSS administration followed by regular water are used.[12][13]
-
Alkaloid Treatment: The test alkaloid (e.g., this compound, Berberine) is administered daily via oral gavage at specified doses (e.g., 10-100 mg/kg) for a set period, often starting before and continuing throughout the DSS administration. A vehicle control group receives the vehicle (e.g., saline, PBS) only.[14][15]
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and presence of blood in the stool.[16]
-
Colon Length and Weight: At the end of the experiment, mice are euthanized, and the entire colon is excised. The length and weight are measured as indicators of inflammation (inflammation leads to colon shortening and increased weight).[17]
-
Histopathology: A section of the distal colon is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.[14]
-
-
Biochemical Analysis:
-
Colon tissue is homogenized for subsequent analysis.
-
Myeloperoxidase (MPO) Activity: Measured as an indicator of neutrophil infiltration using a colorimetric assay.[16]
-
Cytokine Levels: Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the colon homogenates are quantified using ELISA kits.[15]
-
Western Blot Analysis: Proteins from colon tissue lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against key signaling proteins (e.g., phospho-p65, total p65, phospho-p38, total p38) to assess the activation of NF-κB and MAPK pathways.[15]
-
In Vitro: Anti-inflammatory Assay in Macrophage Cell Line (RAW264.7)
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[18]
-
Cell Treatment:
-
Cells are seeded in 6-well or 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test alkaloid for 1-2 hours.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokine measurement, shorter times for signaling pathway analysis).[9]
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay.
-
Cytokine Quantification (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis of Signaling Pathways:
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p65, IκBα, p38, JNK, ERK).
-
After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify the relative protein expression.
-
Conclusion
While this compound is presented as a promising anti-inflammatory alkaloid with a proposed mechanism of action involving the NF-κB and MAPK pathways, the lack of accessible, peer-reviewed primary research data makes a definitive comparative analysis challenging. In contrast, alkaloids such as Berberine, Piperine, and Peiminine have been extensively studied, and their inhibitory effects on these key inflammatory signaling cascades are well-documented. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this compound's anti-inflammatory properties, which is essential to validate the initial claims and to fully understand its therapeutic potential. Further research is crucial to isolate and characterize the bioactivities of this compound and to provide the robust experimental data needed for a comprehensive comparison with other anti-inflammatory alkaloids.
References
- 1. Rauvolfia verticillata | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1beta-stimulated fibroblast-like synoviocytes and in rat arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differential roles of PI3-Kinase, MAPKs and NF-kappaB on the manipulation of dendritic cell T(h)1/T(h)2 cytokine/chemokine polarizing profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Skin Inflammation Modulation via TNF-α, IL-17, and IL-12 Family Inhibitors Therapy and Cancer Control in Patients with Psoriasis [mdpi.com]
- 10. Skin Inflammation Modulation via TNF-α, IL-17, and IL-12 Family Inhibitors Therapy and Cancer Control in Patients with Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.unitywomenscollege.ac.in [dspace.unitywomenscollege.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dendritic Cell–Specific Role for Pellino2 as a Mediator of TLR9 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB-dependent IRF1 activation programs cDC1 dendritic cells to drive antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro NF-κB Inhibitors: Pellitorine, BAY 11-7082, MG-132, and Parthenolide
For Researchers, Scientists, and Drug Development Professionals
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and plays a critical role in cell proliferation, survival, and immunity. Its dysregulation is implicated in a multitude of pathological conditions, including chronic inflammatory diseases and cancer. Consequently, the inhibition of the NF-κB pathway has emerged as a significant therapeutic strategy. This guide provides an objective in vitro comparison of four distinct NF-κB inhibitors: Pellitorine, BAY 11-7082, MG-132, and Parthenolide, supported by experimental data and detailed methodologies.
Overview of Inhibitors
Pellitorine , a natural alkylamide predominantly found in the roots of Piper nigrum (black pepper), has demonstrated anti-inflammatory properties through the inhibition of the NF-κB pathway.
BAY 11-7082 is a synthetic compound known to irreversibly inhibit the phosphorylation of IκBα, a key step in the activation of the canonical NF-κB pathway.
MG-132 is a potent, cell-permeable proteasome inhibitor. By blocking the proteasome, it prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
Parthenolide , a sesquiterpene lactone derived from the feverfew plant, is recognized for its anti-inflammatory effects, which are attributed to its ability to inhibit the IκB kinase (IKK) complex.
Comparative Analysis of In Vitro Efficacy
The following table summarizes the key in vitro data for each inhibitor, providing a comparative overview of their mechanisms of action and potencies. It is important to note that the IC50 values presented are derived from various studies and experimental conditions, which may influence direct comparability.
| Inhibitor | Primary Target | Mechanism of Action | Reported IC50 Value (NF-κB Inhibition) | Cell Line(s) | Assay Type |
| Pellitorine | IKK (putative) | Suppresses activation of NF-κB and production of downstream inflammatory mediators. | Not explicitly reported in searched literature | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified |
| BAY 11-7082 | IκBα phosphorylation | Irreversibly inhibits TNF-α-induced IκBα phosphorylation. | 10 µM[1] | Tumor cells | Inhibition of IκBα phosphorylation |
| MG-132 | 26S Proteasome | Inhibits proteasomal degradation of IκBα. | 100 nM (for proteasome substrate degradation)[2] | A549 cells | Inhibition of proteasome activity |
| Parthenolide | IKK complex | Inhibits IκB kinase activity. | 1.7 µM[3] | HEK293 cells | NF-κB Luciferase Reporter Assay |
Signaling Pathways and Mechanisms of Action
The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is subsequently ubiquitinated and targeted for degradation by the 26S proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of target genes involved in inflammation and cell survival.
Canonical NF-κB Signaling Pathway.
The inhibitors discussed in this guide target different stages of this pathway, as illustrated below.
Mechanism of Action of NF-κB Inhibitors.
Experimental Protocols
To facilitate the in-house evaluation and comparison of these NF-κB inhibitors, detailed protocols for key experimental assays are provided below.
General Experimental Workflow
A typical workflow for assessing the in vitro efficacy of an NF-κB inhibitor involves cell culture, treatment with the inhibitor, stimulation of NF-κB activation, and subsequent measurement of NF-κB activity.
General workflow for in vitro NF-κB inhibitor testing.
Protocol 1: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Materials:
-
HEK293 or other suitable cells
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
NF-κB activator (e.g., TNF-α)
-
NF-κB inhibitor (Pellitorine, BAY 11-7082, MG-132, Parthenolide)
-
96-well white, opaque plates
-
Lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the NF-κB inhibitor or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each inhibitor concentration compared to the stimulated control.
Protocol 2: Western Blot for IκBα Phosphorylation and Degradation, and p65 Nuclear Translocation
This method assesses the upstream events in NF-κB activation.
Materials:
-
Cells of interest (e.g., HeLa, RAW 264.7)
-
Cell culture medium and supplements
-
NF-κB activator (e.g., TNF-α)
-
NF-κB inhibitor
-
PBS, RIPA buffer, protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once confluent, pre-treat with the inhibitor for 1-2 hours, followed by stimulation with TNF-α for a short duration (e.g., 15-30 minutes for IκBα phosphorylation/degradation, 30-60 minutes for p65 translocation).
-
Protein Extraction:
-
For IκBα analysis, lyse the whole cells in RIPA buffer.
-
For p65 translocation, perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin for whole-cell and cytoplasmic extracts, Lamin B1 for nuclear extracts).
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity
EMSA is a technique to detect protein-DNA interactions, in this case, the binding of activated NF-κB to its consensus DNA sequence.
Materials:
-
Cells and treatment reagents as described for Western Blotting.
-
Nuclear extraction kit.
-
Biotin- or 32P-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.
-
Poly(dI-dC).
-
Binding buffer.
-
Native polyacrylamide gel.
-
Gel electrophoresis and transfer apparatus.
-
Detection system (chemiluminescence for biotin (B1667282) or autoradiography for 32P).
Procedure:
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated and control cells.
-
Binding Reaction: Incubate the nuclear extracts with the labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer for 20-30 minutes at room temperature.
-
Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Detection:
-
For biotinylated probes, transfer the complexes to a nylon membrane, crosslink, and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.
-
For 32P-labeled probes, dry the gel and expose it to an X-ray film.
-
-
Data Analysis: The presence of a shifted band indicates NF-κB-DNA binding. The intensity of this band can be quantified to compare the levels of NF-κB activation between different treatment groups.
Conclusion
Pellitorine, BAY 11-7082, MG-132, and Parthenolide represent a diverse set of NF-κB inhibitors, each with a distinct mechanism of action targeting different components of the signaling cascade. The choice of inhibitor for in vitro studies will depend on the specific research question, the desired point of intervention in the pathway, and potential off-target effects. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of these and other novel NF-κB inhibitors, thereby facilitating the advancement of research in inflammation and related diseases.
References
The Therapeutic Potential of Peiminine in Inflammatory Bowel Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the emerging therapeutic candidate Peiminine with established treatments for Inflammatory Bowel Disease (IBD). The information is intended to support research and development efforts in the field of gastroenterology by presenting preclinical data for Peiminine alongside preclinical and clinical data for current therapies, including adalimumab, vedolizumab, and tofacitinib (B832).
Executive Summary
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. Current therapeutic strategies, while effective for many patients, are not without limitations, including primary non-response, secondary loss of response, and adverse side effects. This highlights the ongoing need for novel therapeutic agents with improved efficacy and safety profiles.
Peiminine (Pm), a natural compound, has demonstrated significant therapeutic potential in preclinical models of IBD. It appears to exert its anti-inflammatory effects by enhancing the intestinal epithelial barrier and modulating key inflammatory pathways. This guide provides a detailed analysis of the available preclinical data for Peiminine and compares its performance with established IBD treatments.
Mechanism of Action: A Comparative Overview
Peiminine: Preclinical studies suggest that Peiminine's primary mechanism of action in IBD involves the activation of the Nrf2/HO-1 signaling pathway.[1] This pathway plays a crucial role in protecting against oxidative stress and maintaining intestinal epithelial barrier integrity. By activating this pathway, Peiminine helps to reduce intestinal epithelial apoptosis and prevent the loss of tight junction proteins, thereby ameliorating colitis.[1]
Adalimumab: As a tumor necrosis factor (TNF)-alpha inhibitor, adalimumab is a monoclonal antibody that binds to TNF-alpha, a key pro-inflammatory cytokine, and blocks its interaction with its receptors. This neutralization of TNF-alpha leads to a downstream reduction in inflammation.
Vedolizumab: This gut-selective monoclonal antibody targets the α4β7 integrin, a protein found on the surface of circulating lymphocytes. By blocking this integrin, vedolizumab prevents these inflammatory cells from migrating into the gut tissue, thus reducing intestinal inflammation.
Tofacitinib: A Janus kinase (JAK) inhibitor, tofacitinib works intracellularly to block the signaling of several pro-inflammatory cytokines that are important in the pathogenesis of IBD.
Preclinical Efficacy: A Head-to-Head Comparison
The following tables summarize the quantitative data from preclinical studies in mouse models of colitis. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental models, dosing regimens, and outcome measures.
Table 1: Effect of Peiminine and Comparator Drugs on Disease Activity Index (DAI) in Mouse Models of Colitis
| Treatment | Mouse Model | Dosage | Reduction in DAI | Citation |
| Peiminine (as Peimine) | DSS-induced colitis | 4 mg/kg | Significant reduction | [2][3] |
| Adalimumab | Humanized mouse model of UC | 30 mg/kg | Significantly reduced clinical scores | [4] |
| Tofacitinib | DSS-induced colitis | Not specified | Significant reduction in clinical scores | [5][6] |
| Vedolizumab | DSS-induced colitis | Not specified | Lower disease activity index in β7-integrin deficient mice | [7] |
Table 2: Effect of Peiminine and Comparator Drugs on Pro-Inflammatory Cytokines in Mouse Models of Colitis
| Treatment | Mouse Model | Cytokine | Reduction | Citation |
| Peiminine (as Peimine) | DSS-induced colitis | TNF-α | 4.2-fold reduction | [3] |
| Peiminine (as Peimine) | DSS-induced colitis | IL-6 | 3.1-fold reduction | [3] |
| Adalimumab | Humanized mouse model of UC | IL-6 | Reduced serum concentrations | [4] |
| Tofacitinib | DSS-induced colitis | TNF, IL-6, IL-17 | Significantly reduced serum levels | [5][6] |
Clinical Efficacy of Established IBD Therapies
The following table summarizes key clinical trial data for the comparator drugs, providing context for the preclinical findings of Peiminine.
Table 3: Clinical Remission and Response Rates of Adalimumab, Vedolizumab, and Tofacitinib in IBD Patients
| Drug | Trial/Study | Indication | Week | Clinical Remission Rate | Clinical Response Rate | Citation |
| Adalimumab | Meta-analysis | Moderate to Severe UC | 52 | 70.79% (at 40 mg dose) | 83.02% (at 40 mg dose) | [8] |
| Vedolizumab | GEMINI 1 | Moderate to Severe UC | 52 | 41.8% (every 8 weeks) | - | [7] |
| Tofacitinib | OCTAVE Sustain | Moderate to Severe UC | 52 | 34% (5 mg twice daily), 41% (10 mg twice daily) | - |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited in this guide are provided below.
Trinitro-benzene-sulfonic acid (TNBS)-Induced Colitis Model
The TNBS-induced colitis model is a widely used experimental model that mimics some aspects of Crohn's disease.
-
Induction: Mice are anesthetized, and a catheter is inserted intrarectally. A solution of TNBS in ethanol (B145695) is then instilled into the colon. The ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and induce a T-cell-mediated immune response that leads to transmural inflammation.[5][7][9]
-
Assessment: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of rectal bleeding to calculate the Disease Activity Index (DAI). At the end of the experiment, colons are collected for macroscopic and histological analysis to assess inflammation, ulceration, and tissue damage. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are also measured in the colon tissue.[5][7][10]
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model is a well-established model that resembles human ulcerative colitis.
-
Induction: Mice are administered DSS in their drinking water for a defined period (typically 5-7 days) to induce acute colitis. The DSS is toxic to the colonic epithelial cells, leading to a breakdown of the mucosal barrier and subsequent inflammation. Chronic colitis can be induced by administering multiple cycles of DSS.[1][11][12][13]
-
Assessment: Similar to the TNBS model, disease progression is monitored daily by tracking body weight, stool consistency, and rectal bleeding (DAI). At the end of the study, colons are excised and evaluated for length (shortening is a sign of inflammation), macroscopic damage, and histological changes. Inflammatory markers such as MPO activity and cytokine levels are also quantified.[1][11][12][13]
Signaling Pathways and Experimental Workflows
Peiminine's Proposed Mechanism of Action in IBD
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peimine Alleviates DSS-Induced Colitis by Modulating Gut Microbiota and Attenuating Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peimine Alleviates DSS-Induced Colitis by Modulating Gut Microbiota and Attenuating Inflammation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 6. TNBS-induced colitis model [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 12. socmucimm.org [socmucimm.org]
- 13. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
Unraveling the Therapeutic Potential: A Comparative Analysis of Pelirine and 5-ASA in a DSS-Induced Colitis Model
In the landscape of inflammatory bowel disease (IBD) research, the dextran (B179266) sodium sulfate (B86663) (DSS) induced colitis model in rodents stands as a cornerstone for preclinical evaluation of novel therapeutics. This guide provides a head-to-head comparison of the investigational compound Pelirine against the established first-line treatment, 5-aminosalicylic acid (5-ASA), within this well-characterized inflammatory model. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective efficacies, supported by available experimental data and detailed methodologies.
Overview of Therapeutic Agents
5-Aminosalicylic Acid (5-ASA): A cornerstone in the management of mild to moderate ulcerative colitis, 5-ASA, also known as mesalamine, is believed to exert its anti-inflammatory effects topically on the colonic mucosa.[1][2] While its precise mechanism is not fully elucidated, it is thought to involve the inhibition of inflammatory mediators like prostaglandins (B1171923) and leukotrienes, scavenging of reactive oxygen species, and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4]
This compound: The initial search for "this compound" did not yield specific results in the context of DSS-induced colitis. However, research on a similarly named compound, Phillyrin , has demonstrated significant therapeutic efficacy in this model.[5] Phillyrin, a lignan (B3055560) found in the fruit of Forsythia suspensa, has been shown to possess anti-inflammatory, anti-viral, and antioxidant properties.[5] For the purpose of this guide, and in the absence of data on "this compound," we will proceed with the available data on Phillyrin as a potential, albeit not identical, comparator to 5-ASA. It is crucial for the reader to note this distinction. Another compound, Peiminine , has also been investigated in a Crohn's disease-like colitis model, showcasing its ability to protect the intestinal epithelial barrier.[6]
Experimental Data: Head-to-Head Comparison
Due to the absence of studies directly comparing this compound (or Phillyrin/Peiminine) with 5-ASA in the same experiment, a direct side-by-side quantitative comparison is not feasible. However, we can summarize the reported effects of each compound from separate studies within the DSS model.
Table 1: Summary of Efficacy Data for Phillyrin and 5-ASA in DSS-Induced Colitis Models
| Parameter | Phillyrin (PHY) | 5-Aminosalicylic Acid (5-ASA) | Control (DSS Only) |
| Dosage | 12.5, 25.0, and 50.0 mg/kg | 50 mg/kg or 200 mg/kg (subclinical) | N/A |
| Body Weight Loss | Reduced weight loss | Mitigated weight loss (~25%) | Significant weight loss |
| Disease Activity Index (DAI) | Reduced DAI score | Decreased DAI score | Increased DAI score |
| Colon Length | Reduced shortening of the colon | Increased colon length (from 4.78 cm to 6.83 cm) | Significant colon shortening |
| Histological Score | Reduced histological damage | Reduced histological damage | Severe inflammation and tissue damage |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Significantly reduced levels | Suppressed levels | Markedly elevated levels |
| Intestinal Barrier Proteins (Claudin-3, Occludin) | Increased expression | Restored expression to ~60% (ZO-1) and ~55% (Occludin) of normal levels | Decreased expression |
Note: The data for Phillyrin and 5-ASA are compiled from separate studies and are not from a direct head-to-head comparison. The specific values can vary depending on the experimental setup.[5][7][8][9][10][11]
Experimental Protocols
A standardized experimental protocol is crucial for the reproducibility and comparison of results. The following outlines a typical methodology for evaluating therapeutic agents in a DSS-induced colitis model.
DSS-Induced Colitis Model Workflow
Caption: Experimental workflow for the DSS-induced colitis model.
Detailed Methodologies
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old, are typically used.[5]
-
Induction of Colitis: Acute colitis is induced by administering 2.5% (w/v) dextran sulfate sodium (DSS; molecular weight 36-50 kDa) in the drinking water for 7 consecutive days.[5][12]
-
Treatment Administration:
-
Evaluation of Colitis Severity:
-
Disease Activity Index (DAI): Calculated based on body weight loss, stool consistency, and rectal bleeding.[6][12]
-
Colon Length: Measured from the ileocecal junction to the proximal rectum.[7][13]
-
Histological Analysis: Colon tissues are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation severity, crypt damage, and cellular infiltration.[13]
-
-
Biomarker Analysis:
-
Myeloperoxidase (MPO) Activity: A measure of neutrophil infiltration in the colon tissue.
-
Cytokine Levels: Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in colon tissue homogenates are quantified using ELISA or RT-qPCR.[11][14]
-
Intestinal Barrier Protein Expression: Expression of tight junction proteins like claudin-3 and occludin is assessed by Western blotting or immunofluorescence.[5]
-
Signaling Pathways
Both 5-ASA and Phillyrin appear to exert their anti-inflammatory effects by modulating key signaling pathways involved in the pathogenesis of colitis.
5-ASA Mechanism of Action
5-ASA is believed to inhibit the NF-κB pathway, a central regulator of inflammation.[4] It may also activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[15]
Caption: Simplified signaling pathway for 5-ASA's anti-inflammatory action.
Phillyrin Mechanism of Action
Phillyrin has been shown to inhibit the NF-κB/MLCK signaling pathway.[5] By reducing the phosphorylation of NF-κB, it suppresses the secretion of pro-inflammatory cytokines.[5]
Caption: Phillyrin's inhibitory effect on the NF-κB/MLCK signaling pathway.
Conclusion
While a direct, simultaneous comparison between this compound and 5-ASA in a DSS-induced colitis model is not available in the current literature, this guide provides a comparative overview based on existing data for 5-ASA and a potential proxy, Phillyrin. Both compounds demonstrate significant efficacy in ameliorating the clinical and pathological features of DSS-induced colitis. Their mechanisms of action, while both converging on the inhibition of inflammatory pathways, may involve distinct molecular targets. Further head-to-head studies are warranted to definitively establish the comparative efficacy and therapeutic potential of this compound (or its related compounds) against the standard of care, 5-ASA, for the treatment of inflammatory bowel disease.
References
- 1. Sulfasalazine and 5-Aminosalicylates (5-ASA) - IBD Journey - Treatment and Medications - Sulfasalazine and 5-Aminosalicylates (5-ASA) [crohnsandcolitis.ca]
- 2. droracle.ai [droracle.ai]
- 3. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phillyrin ameliorates DSS-induced colitis in mice via modulating the gut microbiota and inhibiting the NF-κB/MLCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peiminine ameliorates Crohn's disease-like colitis by enhancing the function of the intestinal epithelial barrier through Nrf2/HO1 signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Aminosalicylic acid ameliorates dextran sulfate sodium-induced colitis in mice by modulating gut microbiota and bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Addition of Berberine to 5-Aminosalicylic Acid for Treatment of Dextran Sulfate Sodium-Induced Chronic Colitis in C57BL/6 Mice | PLOS One [journals.plos.org]
- 10. Comparative Study of Anti-Inflammatory Effect on DSS-Induced Ulcerative Colitis Between Novel Glycyrrhiza Variety and Official Compendia [mdpi.com]
- 11. Astragalin Attenuates Dextran Sulfate Sodium (DSS)-Induced Acute Experimental Colitis by Alleviating Gut Microbiota Dysbiosis and Inhibiting NF-κB Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In Vivo and In Vitro Study on the Efficacy of Terpinen-4-ol in Dextran Sulfate Sodium-Induced Mice Experimental Colitis [frontiersin.org]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Simultaneous Treatment of 5-Aminosalicylic Acid and Treadmill Exercise More Effectively Improves Ulcerative Colitis in Mice [mdpi.com]
- 15. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Cancer Effects of Berberine and Piperine in Glioblastoma and Other Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anti-cancer effects of two natural alkaloids: Berberine and Piperine. While the initial inquiry concerned "Pelirine," a term that did not yield specific findings, we have focused on Berberine as a primary subject and Piperine as a key alternative, given their well-documented pleiotropic effects across various cancer cell lines. This guide is intended to be a valuable resource for researchers investigating novel therapeutic agents for oncology.
Executive Summary
Berberine and Piperine, both derived from medicinal plants, have demonstrated significant anti-cancer properties through the modulation of numerous signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. This guide presents a cross-validation of their effects in different cell lines, with a particular focus on glioblastoma, alongside data from other cancer types to provide a broader perspective on their potential therapeutic applications.
Data Presentation: A Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for Berberine and Piperine in various cancer cell lines, providing a direct comparison of their cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Berberine | U87 MG | Glioblastoma | 42 | [1] |
| U251 | Glioblastoma | 32 | [1] | |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | ||
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | ||
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | ||
| Hela | Cervical Carcinoma | 245.18 ± 17.33 | ||
| HT29 | Colon Cancer | 52.37 ± 3.45 | ||
| Piperine | U87 | Glioblastoma | 120 | |
| HepG2 | Hepatocellular Carcinoma | 214 | [2] | |
| MDA-MB-231 | Breast Cancer | 238 | [2] | |
| A549 | Lung Adenocarcinoma | 198 | [2] |
Key Observation: In the U87 MG glioblastoma cell line, Berberine exhibits a significantly lower IC50 value (42 µM) compared to Piperine (120 µM), suggesting a greater potency in inhibiting the viability of these cancer cells under the tested conditions.[1]
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Berberine and Piperine stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of Berberine or Piperine. Include a vehicle control (DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Berberine and Piperine, leading to their anti-cancer effects.
Caption: Berberine's multi-target signaling cascade.
Caption: Piperine's impact on key cancer pathways.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the cytotoxic effects of a compound on cancer cells.
Caption: Workflow for cell viability (MTT) assay.
Conclusion
Both Berberine and Piperine demonstrate promising anti-cancer activities across a range of cell lines. The compiled data suggests that Berberine may be a more potent cytotoxic agent against glioblastoma cells compared to Piperine. However, the pleiotropic effects of both compounds on various signaling pathways highlight their potential as multi-targeted therapeutic agents. Further in vivo studies and clinical trials are warranted to fully elucidate their therapeutic efficacy and safety profiles. This guide serves as a foundational resource for researchers to design and conduct further investigations into these and other natural compounds for cancer therapy.
References
Benchmarking Pelirine Against Known TNF-alpha Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pelirine's performance against established Tumor Necrosis Factor-alpha (TNF-alpha) inhibitors, namely Etanercept, Adalimumab, and Infliximab. The focus of this comparison is on the in vitro inhibition of the TNF-alpha signaling pathway, with supporting experimental data and detailed methodologies.
Introduction to TNF-alpha and its Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic pro-inflammatory cytokine that plays a central role in orchestrating the inflammatory response. Dysregulation of TNF-alpha production is a key factor in the pathogenesis of a wide range of autoimmune and inflammatory diseases. TNF-alpha exerts its biological effects by binding to two distinct cell surface receptors, TNFR1 (p55) and TNFR2 (p75). This binding initiates a downstream signaling cascade, a major branch of which is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and induces the expression of numerous genes involved in inflammation, cell survival, and immunity.
Below is a diagram illustrating the TNF-alpha signaling pathway leading to NF-κB activation.
Caption: TNF-alpha signaling pathway leading to NF-κB activation.
Comparative Analysis of TNF-alpha Inhibitors
This section compares this compound with the established biologic TNF-alpha inhibitors Etanercept, Adalimumab, and Infliximab. While direct comparative data for this compound's binding to TNF-alpha is not currently available in the public domain, its inhibitory effect on the downstream NF-κB pathway provides a basis for comparison.
Mechanism of Action
| Inhibitor | Class | Mechanism of Action |
| This compound | Alkaloid | Inhibits the activation of the NF-κB signaling pathway. The direct interaction with TNF-alpha has not been fully characterized. |
| Etanercept | Fusion Protein | A dimeric fusion protein consisting of the extracellular ligand-binding portion of the human 75-kilodalton (p75) TNF receptor linked to the Fc portion of human IgG1. It acts as a decoy receptor, binding to and neutralizing both soluble and membrane-bound TNF-alpha.[1][2] |
| Adalimumab | Monoclonal Antibody | A recombinant human IgG1 monoclonal antibody that binds with high affinity and specificity to both soluble and transmembrane forms of human TNF-alpha, preventing its interaction with p55 and p75 cell surface receptors.[3][4][5] |
| Infliximab | Monoclonal Antibody | A chimeric (mouse/human) IgG1 monoclonal antibody that binds with high affinity to both soluble and transmembrane forms of TNF-alpha, neutralizing its biological activity.[6][7] |
In Vitro Efficacy: Inhibition of NF-κB Activation
Due to the absence of a reported IC50 value for the direct inhibition of TNF-alpha by this compound, this comparison focuses on the inhibition of the downstream NF-κB signaling pathway, a key indicator of TNF-alpha bioactivity.
| Inhibitor | Assay | Cell Line | IC50 / Potency |
| This compound | NF-κB Reporter Assay | (Not Specified) | Data on the specific IC50 for NF-κB inhibition is not available. However, studies indicate it significantly reduces the production of TNF-alpha and IL-17 and regulates the MAPKs and NF-κB pathways. |
| Etanercept | NF-κB Reporter Assay | HEK293 | Potent inhibition of TNF-alpha-induced NF-κB activation. Specific IC50 values vary depending on assay conditions. |
| Adalimumab | NF-κB Reporter Assay | HEK293 | Potent inhibition of TNF-alpha-induced NF-κB activation. Specific IC50 values vary depending on assay conditions. |
| Infliximab | NF-κB Reporter Assay | HEK293 | Potent inhibition of TNF-alpha-induced NF-κB activation. Specific IC50 values vary depending on assay conditions. |
Note: The IC50 values for the established inhibitors can vary between different studies and assay formats. For a direct and definitive comparison, these inhibitors should be benchmarked alongside this compound in the same experimental setup.
Experimental Protocols
Detailed methodologies for key in vitro assays used to benchmark TNF-alpha inhibitors are provided below.
L929 Fibroblast Cytotoxicity Assay for TNF-alpha Neutralization
This assay measures the ability of an inhibitor to neutralize the cytotoxic effect of TNF-alpha on the murine L929 fibroblast cell line.
Caption: Experimental workflow for the L929 cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed L929 murine fibroblast cells into a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Inhibitor and TNF-alpha Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) and a constant concentration of recombinant human TNF-alpha (e.g., 1 ng/mL).
-
Neutralization Reaction: In a separate plate, pre-incubate the serially diluted inhibitor with the constant concentration of TNF-alpha for 30-60 minutes at 37°C.
-
Cell Treatment: Add the inhibitor/TNF-alpha mixtures to the wells containing the L929 cells. Include controls for cells alone, cells with TNF-alpha only, and cells with inhibitor only.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that results in 50% neutralization of TNF-alpha-induced cytotoxicity.
NF-κB Reporter Gene Assay
This assay quantifies the ability of an inhibitor to block TNF-alpha-induced activation of the NF-κB transcription factor.
Caption: Experimental workflow for the NF-κB reporter gene assay.
Detailed Protocol:
-
Cell Transfection and Seeding: Co-transfect a suitable cell line (e.g., HEK293) with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization). Seed the transfected cells into a 96-well plate.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitor for 1 hour.
-
TNF-alpha Stimulation: Stimulate the cells with a sub-maximal concentration of TNF-alpha (e.g., 10 ng/mL).
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity for each inhibitor concentration and determine the IC50 value.
Conclusion
This compound demonstrates potential as an inhibitor of the pro-inflammatory TNF-alpha signaling pathway by targeting the downstream NF-κB activation cascade. This mechanism of action is distinct from the direct TNF-alpha binding and neutralization exhibited by established biologic inhibitors like Etanercept, Adalimumab, and Infliximab. While direct quantitative comparisons of TNF-alpha binding are not yet available for this compound, its effect on NF-κB signaling provides a valuable metric for its anti-inflammatory potential.
Further research is warranted to elucidate the precise molecular interactions of this compound with components of the TNF-alpha signaling pathway and to obtain direct comparative data, such as IC50 values from standardized in vitro assays. The experimental protocols provided in this guide offer a framework for conducting such head-to-head comparisons, which will be crucial for fully characterizing the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNF inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibition of TNF-alpha [www-ssrl.slac.stanford.edu]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Pelirine
This document provides essential safety and logistical procedures for the proper handling and disposal of Pelirine (CAS No. 30435-26-8), an alkaloid compound isolated from Rauvolfia verticillata.[1][] Due to its known toxicity, strict adherence to these guidelines is mandatory to ensure personnel safety and environmental protection.[3]
Immediate Safety & Hazard Profile
This compound is an alkaloid with demonstrated toxicity; it has been shown to be lethal to mice at concentrations of 100 mg/kg and above.[3] The genus Rauvolfia is known for containing poisonous alkaloids.[4] In the absence of a specific Safety Data Sheet (SDS), this compound must be handled as a highly toxic substance.
Immediate Actions & Precautions:
-
Consult SDS: Before handling, obtain and thoroughly review the manufacturer-specific Safety Data Sheet (SDS) for this compound. If an SDS is not available, treat the compound as acutely toxic, a skin/eye irritant, and an environmental hazard.
-
Personal Protective Equipment (PPE): A full complement of PPE is required at all times when handling this compound. This includes:
-
Nitrile or neoprene gloves (double-gloving is recommended).
-
Chemical safety goggles and a face shield.
-
A properly fitted laboratory coat.
-
-
Ventilation: All handling and preparation for disposal must occur inside a certified chemical fume hood to prevent inhalation of airborne particles.
-
Spill Management: Have a chemical spill kit readily available. In case of a spill, evacuate the immediate area, prevent the spread of dust, and follow your institution's established spill cleanup procedures for toxic chemicals. Do not attempt cleanup without appropriate respiratory protection.
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be managed through your institution's Environmental Health & Safety (EHS) department via a licensed hazardous waste contractor. Under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste.
Experimental Protocol: Waste Deactivation (Hypothetical)
Note: No standard, validated deactivation protocol for this compound is publicly available. Chemical deactivation should only be attempted by trained chemists under controlled conditions and with EHS approval. A common method for alkaloid waste involves oxidation, for example, with potassium permanganate (B83412) under acidic conditions, but this must be validated for this compound specifically to avoid generating hazardous byproducts.The primary recommended procedure is direct disposal without chemical treatment.
Procedural Steps for Disposal:
-
Segregate Waste: At the point of generation, separate waste streams contaminated with this compound. Do not mix with other chemical waste unless explicitly permitted by your EHS office.
-
Contain Solid Waste:
-
Place all solid waste (e.g., pure/excess this compound powder, contaminated gloves, weigh boats, pipette tips, vials) into a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).
-
-
Contain Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., solutions in organic solvents like DMSO, Chloroform, or Acetone) in a dedicated, leak-proof, and sealable hazardous waste container.[1][3]
-
Ensure the container is compatible with the solvent used. Do not overfill containers; leave at least 10% headspace for vapor expansion.
-
-
Label Waste Containers:
-
Affix a completed hazardous waste tag to each container.
-
The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound (CAS: 30435-26-8)"
-
All components of any mixture, including solvents and their approximate percentages.
-
Associated Hazards: "Acutely Toxic", "Irritant"
-
Accumulation Start Date and Generator Contact Information.
-
-
-
Store Temporarily:
-
Store the sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) that is away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Schedule Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow waste to accumulate beyond established limits (e.g., 55 gallons of a single waste stream or for more than one year).
-
Data Presentation: this compound Waste Streams
The following table summarizes the proper containment for different types of waste generated during research with this compound.
| Waste Stream ID | Waste Description | Container Type | Disposal Notes |
| PEL-SOL-01 | Solid this compound, contaminated labware (e.g., gloves, weigh paper, vials) | Lined, wide-mouth HDPE container with screw-on lid | Must be clearly labeled "Hazardous Waste - this compound (Solid)". Seal liner and container securely. |
| PEL-LIQ-HAL-02 | This compound in halogenated solvents (e.g., Dichloromethane, Chloroform) | Glass or HDPE solvent waste bottle with screw-on cap | Label must include all solvent components and this compound. Keep segregated from non-halogenated solvents. |
| PEL-LIQ-NON-03 | This compound in non-halogenated solvents (e.g., DMSO, Acetone, Ethyl Acetate) | Glass or HDPE solvent waste bottle with screw-on cap | Label must include all solvent components and this compound. Keep segregated from halogenated solvents. |
| PEL-SHRP-04 | Contaminated sharps (e.g., needles, broken glass, scalpels) | Rigid, puncture-proof sharps container | Label as "Hazardous Waste - Sharps Contaminated with this compound". Do not recap needles. |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for Potentially Hazardous Chemical Compounds
A Critical Note on Chemical Identification: The term "Pelirine" does not correspond to a recognized chemical substance in available databases. The information provided herein is a general guideline for handling unknown or potentially hazardous chemicals, with a focus on potent compounds such as alkaloids. It is imperative to correctly identify the chemical you are working with and consult its specific Safety Data Sheet (SDS) before any handling, storage, or disposal.
This guide is designed to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for the handling of potentially hazardous chemical compounds.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The level of PPE required depends on the specific hazards of the chemical being handled. For potent compounds, such as many alkaloids, a comprehensive approach to PPE is necessary.
| PPE Category | Minimum Requirement | Recommended for High-Hazard Operations |
| Hand Protection | Disposable nitrile gloves.[1] | Double-gloving (e.g., two pairs of nitrile gloves or a combination of different glove materials).[2][3] |
| Eye and Face Protection | Safety glasses with side shields.[1] | Chemical splash goggles and a full-face shield, especially when handling liquids or powders.[1][2] |
| Body Protection | A standard laboratory coat.[3][4] | A chemical-resistant apron over a lab coat, or disposable coveralls for extensive handling. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. | A properly fitted N95 respirator or higher, particularly when working with powders or volatile substances.[3] |
| Foot Protection | Closed-toe shoes.[3] | Chemical-resistant shoe covers may be necessary in areas with a high risk of spills. |
Operational Plan: From Receipt to Use
A systematic approach to handling chemicals is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Label all containers clearly with the chemical name, date received, and any hazard warnings.
-
Store the chemical in a designated, well-ventilated area, away from incompatible materials. Consult the SDS for specific storage conditions (e.g., temperature, light sensitivity).
2. Handling and Preparation:
-
Always handle potent chemical compounds in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Before use, ensure that a spill kit appropriate for the chemical is readily available.
-
When weighing solid compounds, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
Experimental Workflow: Solution Preparation
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.tau.ac.il]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
